5-(Pyridin-2-yl)thiophene-2-carbothioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYHCOULKKDLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379825 | |
| Record name | 5-(Pyridin-2-yl)thiophene-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-91-8 | |
| Record name | 5-(Pyridin-2-yl)thiophene-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of kinase inhibition and gastrointestinal disorders.
Chemical Properties and Data
This compound is a sulfur and nitrogen-containing heterocyclic compound. Its structure, featuring interconnected pyridine and thiophene rings, makes it a scaffold of interest for exploring diverse biological activities.[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂S₂ | PubChem[1] |
| Molecular Weight | 220.3 g/mol | PubChem[1] |
| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide | PubChem[1] |
| CAS Number | 306934-91-8 | PubChem[1] |
| Appearance | Expected to be a solid | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic peaks can be predicted.
¹H NMR (Predicted): (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~8.6 | d | Pyridine-H6 |
| ~8.0 | d | Pyridine-H3 |
| ~7.9 | t | Pyridine-H4 |
| ~7.8 | d | Thiophene-H3 |
| ~7.6 | d | Thiophene-H4 |
| ~7.3 | t | Pyridine-H5 |
| ~9.5-10.0 (broad s) | s | -CSNH₂ |
¹³C NMR (Predicted): (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~190 | C=S |
| ~152 | Pyridine-C2 |
| ~149 | Pyridine-C6 |
| ~145 | Thiophene-C5 |
| ~140 | Thiophene-C2 |
| ~137 | Pyridine-C4 |
| ~128 | Thiophene-C4 |
| ~125 | Thiophene-C3 |
| ~122 | Pyridine-C5 |
| ~120 | Pyridine-C3 |
IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400-3200 | N-H stretching (amide) |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1600 | C=C stretching (aromatic) |
| 1500-1400 | C=N stretching (pyridine) |
| 1350-1250 | C=S stretching |
Mass Spectrometry (Predicted):
| m/z | Assignment |
|---|---|
| 220 | [M]⁺ |
| 203 | [M-NH₃]⁺ |
| 177 | [M-CSN]⁺ |
| 111 | [C₄H₃S-CN]⁺ |
| 78 | [C₅H₄N]⁺ |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, commonly involving a Suzuki-Miyaura cross-coupling reaction to form the pyridyl-thiophene core, followed by functional group transformation to introduce the carbothioamide moiety.
Synthesis Pathway
A plausible synthetic route is outlined below:
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar Suzuki-Miyaura reactions involving pyridyl and thiophene moieties.[2][3]
-
Reaction Setup: In a flame-dried round-bottom flask, combine 2-bromopyridine (1.0 eq), thiophene-2-carbonitrile-5-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Reaction: Heat the mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-(Pyridin-2-yl)thiophene-2-carbonitrile.
Experimental Protocol: Thioamide Formation
This protocol is based on the known conversion of nitriles to thioamides using hydrogen sulfide.[4]
-
Reaction Setup: Dissolve 5-(Pyridin-2-yl)thiophene-2-carbonitrile (1.0 eq) in a mixture of pyridine and ethanol in a three-necked flask equipped with a gas inlet, stirrer, and condenser.
-
Hydrogen Sulfide Addition: Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is typically exothermic and may require a water bath for temperature control.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction mixture and remove excess hydrogen sulfide by purging with nitrogen. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude solid in water and acidify with dilute hydrochloric acid to precipitate the product. Filter the precipitate, wash with cold water and a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Biological Activity and Experimental Protocols
Derivatives of this compound have shown a range of biological activities, including kinase inhibition and antisecretory effects.
Kinase Inhibition
The pyridyl-thiophene scaffold is present in molecules that act as kinase inhibitors, which are crucial regulators of cell signaling.[5]
This is a generic protocol for a luminescence-based kinase assay to determine the IC₅₀ of the compound.[6][7]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the target kinase, a suitable substrate, and ATP in an appropriate assay buffer. Add the master mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antisecretory and Antiulcer Activity
Thioamide derivatives have been reported to possess antisecretory and antiulcer properties. The Shay rat model is a common in vivo method to evaluate these activities.[8][9][10][11][12]
This protocol is based on the established Shay rat model for evaluating anti-secretory and anti-ulcer agents.[8][10][11]
-
Animal Preparation: Wistar rats are fasted for 36-48 hours with free access to water.
-
Dosing: The test compound, a positive control (e.g., ranitidine), or the vehicle is administered orally one hour before surgery.
-
Surgical Procedure: The rats are anesthetized, and a midline abdominal incision is made. The pylorus is ligated without damaging the blood supply. The abdominal wall is then sutured.
-
Incubation: The animals are allowed to recover and are kept for 4 hours.
-
Sample Collection: After 4 hours, the animals are sacrificed. The stomach is removed, and the gastric contents are collected.
-
Analysis of Gastric Secretion: The volume, pH, and total acidity of the gastric juice are measured.
-
Ulcer Index Determination: The stomach is opened along the greater curvature, and the inner surface is examined for ulcers. The number and severity of ulcers are scored to calculate the ulcer index.
-
Statistical Analysis: The data from the treated groups are compared to the control group using appropriate statistical tests (e.g., ANOVA) to determine the significance of the anti-secretory and anti-ulcer effects.
Conclusion
This compound is a promising heterocyclic scaffold with potential applications in drug discovery. This technical guide has provided a summary of its chemical properties, plausible synthetic routes with detailed experimental protocols, and an overview of its potential biological activities, including kinase inhibition and antisecretory effects. The provided information aims to facilitate further research and development of this and related compounds as therapeutic agents. Further experimental validation of the predicted properties and biological activities is warranted.
References
- 1. This compound | C10H8N2S2 | CID 2776127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. benchchem.com [benchchem.com]
- 10. pharmacyinfoline.com [pharmacyinfoline.com]
- 11. Experiment no 1 | PPTX [slideshare.net]
- 12. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
Technical Guide: 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its Analogs
CAS Number: 306934-91-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pyridin-2-yl)thiophene-2-carbothioamide is a heterocyclic compound featuring a pyridine ring linked to a thiophene-2-carbothioamide moiety. While specific in-depth experimental data for this particular compound (CAS 306934-91-8) is limited in publicly available literature, the pyridinyl-thiophene scaffold is a recognized pharmacophore in medicinal chemistry.[1] Derivatives of this structural class have shown a range of biological activities, indicating the potential of this scaffold for further investigation in drug discovery.[1]
This guide provides a summary of the available physicochemical properties of this compound and explores the synthesis, biological activities, and potential mechanisms of action of structurally related compounds.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂S₂ | PubChem[2] |
| Molecular Weight | 220.3 g/mol | PubChem[2] |
| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide | PubChem[2] |
| CAS Number | 306934-91-8 | PubChem[2] |
| Topological Polar Surface Area | 99.2 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general synthetic strategies for this class of compounds have been described. A common approach involves the construction of the 5-(pyridin-2-yl)thiophene core, followed by the introduction of the carbothioamide group.[1]
General Synthetic Pathway
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.[1] The key step in forming the bi-heterocyclic core is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[1]
Alternative Synthetic Routes
An alternative strategy involves the coupling of a pre-functionalized thiophene with a pyridine derivative. For instance, 5-bromothiophene-2-carbonitrile can be coupled with 2-pyridylboronic acid. The resulting 5-(pyridin-2-yl)thiophene-2-carbonitrile can then be converted to the carbothioamide by reaction with hydrogen sulfide in the presence of a base.[1]
Biological Activity and Potential Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyridine and thiophene derivatives.[3][4] For example, sulfonamide-functionalized pyridine carbothioamides have been evaluated as tubulin polymerization inhibitors.[5] Some of these compounds exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver), with IC50 values in the low micromolar range.[5]
Anti-inflammatory Activity
Pyridine carbothioamide analogs have been assessed for their anti-inflammatory potential.[6] In one study, these compounds were evaluated for their ability to inhibit human nitric oxide synthase, cyclooxygenase-1, and cyclooxygenase-2.[6] The in vitro anti-inflammatory activity demonstrated half-maximal inhibitory concentration (IC50) values ranging from 10.25 µM to 23.15 µM.[6]
Neurological and Other Activities
Thioalkyl derivatives of pyridine have been investigated for their psychotropic properties, showing potential anticonvulsant, sedative, and anxiolytic effects.[7]
Hypothetical Signaling Pathway
Based on the reported tubulin-targeting activity of similar pyridine carbothioamides, a potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, this section provides a general overview of methodologies used for the synthesis and biological evaluation of similar compounds, which can serve as a starting point for researchers.
General Procedure for Suzuki Coupling
The following is a representative, generalized protocol for a Suzuki coupling reaction to form the pyridinyl-thiophene core, adapted from literature on similar syntheses.
Materials:
-
Aryl halide (e.g., 2-bromopyridine)
-
Aryl boronic acid (e.g., thiophene-2-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), aryl boronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific biological data for this exact molecule is scarce, the available literature on analogous structures suggests that this scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of oncology and anti-inflammatory research. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of this compound and its derivatives. Researchers are encouraged to use the general methodologies outlined in this guide as a foundation for their studies.
References
- 1. This compound | 306934-91-8 | Benchchem [benchchem.com]
- 2. This compound | C10H8N2S2 | CID 2776127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbothioamide: Molecular Structure, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 5-(Pyridin-2-yl)thiophene-2-carbothioamide. This heterocyclic compound, at the intersection of pyridine and thiophene chemistries, presents a scaffold of considerable interest in medicinal chemistry. This document consolidates available data on its chemical properties, outlines synthetic methodologies, and explores its potential as a modulator of key biological pathways, particularly in the context of kinase inhibition. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.
Molecular Structure and Chemical Properties
This compound is a small molecule characterized by the fusion of a pyridine and a thiophene ring, with a carbothioamide functional group attached to the thiophene moiety. The presence of these distinct chemical features imparts specific physicochemical properties that are crucial for its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂S₂ | [1] |
| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide | [1] |
| CAS Number | 306934-91-8 | [1] |
| Molecular Weight | 220.3 g/mol | [1] |
| InChI Key | VOYHCOULKKDLRP-UHFFFAOYSA-N | [1] |
| SMILES | NC(=S)c1ccc(s1)-c2ccccn2 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through multi-step synthetic pathways. A common strategy involves the initial construction of the 5-(pyridin-2-yl)thiophene core, followed by the introduction of the carbothioamide group.
A prevalent method for forming the core structure is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently creates a carbon-carbon bond between a pyridine derivative and a thiophene derivative.
Experimental Protocol: Synthesis of a Carbothioamide Derivative
While a specific protocol for the title compound is not detailed in the literature, the following general procedure for the synthesis of a thioamide from a nitrile can be adapted. This protocol is based on the reaction of a cyanopyridine with hydrogen sulfide[5].
Materials:
-
5-(Pyridin-2-yl)thiophene-2-carbonitrile (starting material)
-
Hydrogen sulfide (gas or a suitable donor like NaHS)
-
Pyridine (as a basic catalyst and solvent)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for acidification)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 5-(pyridin-2-yl)thiophene-2-carbonitrile in a mixture of pyridine and ethanol in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser.
-
Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction may be exothermic and require cooling with a water bath.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture and remove excess hydrogen sulfide by passing a stream of nitrogen gas through the solution.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the final product.
-
Filter the precipitate, wash with cold water, followed by a small amount of cold diethyl ether.
-
Dry the solid over anhydrous sodium sulfate to yield pure this compound.
Biological Activity and Potential Applications
The combination of pyridine, thiophene, and carbothioamide moieties suggests that this compound is a promising candidate for drug discovery, particularly in the field of oncology. Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[6][7]. Pyridine-containing compounds are also prevalent in many approved drugs and are known to interact with various biological targets[8]. The carbothioamide group can act as a hydrogen bond donor and acceptor, contributing to binding affinity with target proteins.
Kinase Inhibition
A significant area of interest for thiophene-based compounds is the inhibition of protein kinases.[9][10][11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are ATP-competitive, and the thiophene scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.
While the specific kinase targets of this compound have not been elucidated, related thiophene and imidazopyridine derivatives have been identified as inhibitors of Polo-Like Kinase 1 (PLK1), a crucial regulator of mitosis.[10][11][12][13]
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of in vitro assays can be employed.
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a test compound.[9][14][15]
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence), which is inversely proportional to kinase activity, using the detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of a compound.[9][16]
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Quantitative Structure-Activity Relationship (QSAR) Considerations
QSAR studies on thiophene and imidazopyridine derivatives as PLK1 inhibitors have provided insights into the structural features that govern their activity.[10][11][12][13][17] These studies often employ multivariate linear regression to correlate molecular descriptors with biological activity. Key descriptors can include 3D molecular features that influence how the molecule fits into the kinase active site.
For this compound, a QSAR model would likely consider:
-
Steric properties: The size and shape of the molecule, which will affect its ability to bind to the target.
-
Electronic properties: The distribution of charge within the molecule, which will influence hydrogen bonding and other electrostatic interactions.
-
Hydrophobicity: The lipophilicity of the molecule, which affects its cell permeability and binding to hydrophobic pockets in the target protein.
The development of a robust QSAR model for a series of analogues of this compound would be a valuable tool for guiding the design of more potent and selective inhibitors.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics, particularly in the area of oncology. Its synthesis is achievable through established chemical reactions, and its structural features suggest a high potential for biological activity, likely through the inhibition of protein kinases. Further research, including detailed crystallographic studies, the elucidation of its specific biological targets, and comprehensive structure-activity relationship analyses, is warranted to fully explore the therapeutic potential of this and related compounds. The experimental protocols provided in this guide offer a starting point for researchers to undertake these critical investigations.
References
- 1. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Pyridin-2-yl)thiophene-2-thiocarboxamide [synhet.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-stage process: the construction of the core 5-(pyridin-2-yl)thiophene-2-carboxamide structure via a Suzuki-Miyaura cross-coupling reaction, followed by the thionation of the amide functionality to yield the target carbothioamide. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its synthesis in a laboratory setting.
I. Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in two key steps, starting from commercially available precursors. The overall transformation is outlined below:
Figure 1: Overall synthetic pathway for this compound.
II. Data Presentation
The following table summarizes the key reactants, intermediates, and the final product of the proposed synthetic pathway, along with their relevant physicochemical properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 5-Bromothiophene-2-carboxamide | C₅H₄BrNOS | 206.06 | Solid |
| Pyridine-2-boronic acid | C₅H₆BNO₂ | 122.92 | Solid |
| 5-(Pyridin-2-yl)thiophene-2-carboxamide | C₁₀H₈N₂OS | 204.25 | Solid |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Solid |
| This compound | C₁₀H₈N₂S₂ | 220.32 | Solid |
III. Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the synthesis of this compound.
Step 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carboxamide via Suzuki-Miyaura Cross-Coupling
This procedure details the palladium-catalyzed cross-coupling of 5-bromothiophene-2-carboxamide with pyridine-2-boronic acid.
Materials:
-
5-Bromothiophene-2-carboxamide
-
Pyridine-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-bromothiophene-2-carboxamide (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(pyridin-2-yl)thiophene-2-carboxamide.
Expected Yield: 60-80%
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Step 2: Thionation of 5-(Pyridin-2-yl)thiophene-2-carboxamide
This protocol describes the conversion of the synthesized amide to the target thioamide using Lawesson's reagent.
Materials:
-
5-(Pyridin-2-yl)thiophene-2-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-(pyridin-2-yl)thiophene-2-carboxamide (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield: 70-90%
Figure 3: Experimental workflow for the thionation reaction.
IV. Conclusion
The described two-step synthetic pathway provides a reliable and efficient method for the preparation of this compound. The use of a Suzuki-Miyaura cross-coupling reaction allows for the versatile construction of the core bi-heterocyclic system, while the subsequent thionation with Lawesson's reagent is a high-yielding transformation. This guide provides the necessary technical details for researchers and drug development professionals to synthesize this compound for further investigation in various research and development applications. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety procedures.
An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbothioamide: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of distinct heterocyclic scaffolds into a single molecular entity is a proven approach for the discovery of novel therapeutic agents. The amalgamation of pyridine and thiophene rings, in particular, has garnered significant attention due to the diverse pharmacological activities exhibited by these individual moieties. This technical guide provides a comprehensive overview of 5-(Pyridin-2-yl)thiophene-2-carbothioamide , a molecule of considerable interest at the intersection of these two important pharmacophores. This document details its chemical identity, plausible synthetic routes, and explores its biological potential based on the activities of structurally related compounds.
Chemical Identity and Properties
IUPAC Name and Synonyms
The compound with the chemical structure featuring a pyridine ring linked at the 2-position to the 5-position of a thiophene ring, which in turn is substituted with a carbothioamide group at its 2-position, is formally named according to IUPAC nomenclature.
Preferred IUPAC Name: this compound[1]
This name is derived by identifying the parent thiophene ring, which is substituted at position 2 with a carbothioamide group and at position 5 with a pyridin-2-yl group.
A variety of synonyms are also used in chemical literature and commercial catalogs to refer to this compound. These alternative names are valuable for comprehensive literature searches and material sourcing.
| Synonym | Source |
| 5-(2-Pyridinyl)-2-thiophenecarbothioamide | Chemical Supplier |
| 5-Pyridin-2-ylthiophene-2-thiocarboxamide | Chemical Supplier |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 306934-91-8 | [1] |
| Molecular Formula | C₁₀H₈N₂S₂ | [1] |
| Molecular Weight | 220.3 g/mol | [1] |
| InChIKey | VOYHCOULKKDLRP-UHFFFAOYSA-N | [1] |
| SMILES | NC(=S)c1ccc(s1)-c2ccccn2 |
Synthetic Pathways
A logical synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 2-halopyridine with a thiophene-boronic acid derivative, a key step in the synthesis of the pyridine-thiophene scaffold.[2][3]
Materials:
-
2-Bromopyridine (1.0 eq)
-
5-Formylthiophene-2-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromopyridine, 5-formylthiophene-2-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-(pyridin-2-yl)thiophene-2-carbaldehyde.
Experimental Protocol: Conversion of Aldehyde to Carbothioamide
This two-step protocol outlines the conversion of the intermediate aldehyde to the final carbothioamide product.
Step 1: Conversion of Aldehyde to Nitrile
-
Dissolve 5-(pyridin-2-yl)thiophene-2-carbaldehyde (1.0 eq) in a mixture of formic acid and water.
-
Add hydroxylamine hydrochloride (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude oxime.
-
To the crude oxime, add acetic anhydride and heat the mixture.
-
After the reaction is complete, pour the mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield 5-(pyridin-2-yl)thiophene-2-carbonitrile.
Step 2: Conversion of Nitrile to Carbothioamide
-
Dissolve 5-(pyridin-2-yl)thiophene-2-carbonitrile in a mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature. Alternatively, a source of H₂S such as sodium hydrosulfide (NaSH) can be used.
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess H₂S by purging with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is limited in the public domain, the analysis of structurally related compounds provides strong indications of its potential therapeutic applications. The pyridine-thiophene scaffold is a recognized pharmacophore in several areas of drug discovery.
Anticancer Activity
Derivatives of pyridine-thiophene have demonstrated significant potential as anticancer agents.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
A hypothetical signaling pathway that could be targeted by pyridine-thiophene derivatives is the MAP kinase pathway, which is frequently hyperactivated in various cancers.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Representative Anticancer Activity of Related Compounds:
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Pyridine-Thiophene Hybrid | A549 (Lung) | 0.452 µM | [6] |
| Thiophene Carboxamide | T24 (Bladder) | 0.43 µM | [7] |
| Pyridine-Thiophene Hybrid | MCF-7 (Breast) | IC₅₀ values in µM range | [4] |
Antimicrobial Activity
Thiophene-2-carbothioamide and its derivatives are known to possess antimicrobial properties.[8] The sulfur and nitrogen atoms in the carbothioamide group can act as key binding elements to biological targets in microorganisms.
Representative Antimicrobial Activity of Related Compounds:
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Thiophene-based heterocycle | C. difficile | 2-4 µg/mL | [9] |
| Thiophene derivative | E. coli | 8 mg/L | [10] |
| Thiophene-2-carboxamide | S. aureus | MIC₅₀ 16-32 mg/L | [10] |
Experimental Protocol: In Vitro Anticancer Cell Viability (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[9]
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound is a molecule with a compelling chemical architecture that suggests a high potential for biological activity. Based on the extensive research into related pyridine-thiophene and thiophene-carbothioamide derivatives, this compound warrants further investigation as a potential anticancer and antimicrobial agent. The synthetic routes outlined in this guide provide a practical foundation for its preparation and future derivatization to explore structure-activity relationships. Future research should focus on the definitive synthesis and biological evaluation of this specific compound to ascertain its therapeutic potential. In particular, screening against a panel of kinases and a broad range of microbial strains would be a logical next step in elucidating its mechanism of action and spectrum of activity.
References
- 1. This compound | C10H8N2S2 | CID 2776127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives | CoLab [colab.ws]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-(Pyridin-2-yl)thiophene-2-carbothioamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-(Pyridin-2-yl)thiophene-2-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural framework, incorporating both a pyridine and a thiophene ring system linked to a carbothioamide functional group, suggests potential applications in drug design and as a versatile synthetic building block. This technical guide provides a summary of the available chemical data, a generalized synthetic approach, and outlines the necessary experimental protocols for its characterization.
Chemical and Physical Properties
Basic chemical information for this compound has been compiled from publicly accessible databases.
| Property | Value | Source |
| CAS Number | 306934-91-8 | [1][2] |
| Molecular Formula | C₁₀H₈N₂S₂ | [2] |
| Molecular Weight | 220.3 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| InChI Key | VOYHCOULKKDLRP-UHFFFAOYSA-N | [2] |
Synthesis Pathway
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data (Anticipated)
Although specific experimental data for this compound is not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds. The following tables outline the anticipated data that would be obtained through standard analytical techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~9.5 - 10.5 | br s | NH₂ |
| ~8.5 - 8.7 | d | Pyridine H6 |
| ~7.7 - 7.9 | td | Pyridine H4 |
| ~7.5 - 7.7 | d | Thiophene H3 or H4 |
| ~7.3 - 7.5 | d | Pyridine H5 |
| ~7.2 - 7.4 | d | Thiophene H3 or H4 |
| ~7.0 - 7.2 | dd | Pyridine H3 |
¹³C NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Assignment |
| ~190 - 200 | C=S |
| ~150 - 155 | Pyridine C2 |
| ~148 - 152 | Pyridine C6 |
| ~140 - 145 | Thiophene C5 |
| ~136 - 140 | Pyridine C4 |
| ~130 - 135 | Thiophene C2 |
| ~125 - 130 | Thiophene CH |
| ~123 - 127 | Thiophene CH |
| ~120 - 124 | Pyridine C5 |
| ~118 - 122 | Pyridine C3 |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching |
| 3100 - 3000 | Aromatic C-H stretching |
| ~1600 | C=N stretching (Pyridine) |
| ~1580 | N-H bending |
| ~1470 | Aromatic C=C stretching |
| ~1300 | C=S stretching |
Mass Spectrometry
| m/z | Assignment |
| 220 | [M]⁺ (Molecular Ion) |
| Varies | Fragmentation pattern would involve cleavage of the carbothioamide group and fragmentation of the heterocyclic rings. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of compounds similar to this compound. These should be adapted and optimized for the specific synthesis of the target molecule.
General Synthetic Procedure for Thionation of a Nitrile:
-
Dissolve the nitrile precursor (1 equivalent) in a suitable solvent such as pyridine or a mixture of pyridine and ethanol.
-
In a well-ventilated fume hood, bubble hydrogen sulfide gas through the solution at room temperature for several hours, or add a sulfur source like sodium hydrosulfide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess hydrogen sulfide and solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy:
-
Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
FT-IR Spectroscopy:
-
Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
-
Logical Workflow for Characterization
The characterization of a newly synthesized batch of this compound would follow a logical progression to confirm its identity, purity, and structure.
Caption: Workflow for the characterization of this compound.
Disclaimer: The spectroscopic data and experimental protocols presented here are generalized and predictive. For definitive and accurate data, experimental synthesis and characterization of this compound are required. Commercial suppliers may offer analytical services to obtain this data upon request.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data
Disclaimer: The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Experimental verification is required for precise and accurate spectral assignments.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for 5-(Pyridin-2-yl)thiophene-2-carbothioamide is summarized in Table 1. The chemical shifts (δ) are referenced to a standard internal solvent signal. The multiplicity of each signal is indicated as 's' for singlet, 'd' for doublet, 't' for triplet, and 'dd' for doublet of doublets. The coupling constants (J) are reported in Hertz (Hz).
Table 1. Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.6 - 7.8 | d | ~4.0 |
| H-4 | ~7.4 - 7.6 | d | ~4.0 |
| H-3' | ~7.8 - 8.0 | d | ~8.0 |
| H-4' | ~7.9 - 8.1 | t | ~7.8 |
| H-5' | ~7.3 - 7.5 | t | ~6.5 |
| H-6' | ~8.5 - 8.7 | d | ~4.5 |
| -CSNH₂ | ~9.5 - 10.0 (br s) & ~8.0 - 8.5 (br s) | br s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts (δ) are reported in parts per million (ppm).
Table 2. Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | ~180 - 185 |
| C-3 | ~125 - 128 |
| C-4 | ~128 - 132 |
| C-5 | ~140 - 145 |
| C-2' | ~150 - 155 |
| C-3' | ~120 - 124 |
| C-4' | ~136 - 140 |
| C-5' | ~122 - 126 |
| C-6' | ~148 - 152 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its excellent dissolving power. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or brief sonication.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tuning and Shimming: The probe should be tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-250 ppm is standard.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks are accurately determined.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like this compound.
In-Depth Technical Guide to the Mass Spectrometry of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines the predicted fragmentation patterns, provides a general experimental protocol for its analysis, and presents relevant data in a structured format.
Compound Overview
This compound is a molecule featuring a pyridine ring linked to a thiophene ring, which is further substituted with a carbothioamide group. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₁₀H₈N₂S₂ | [2][3] |
| Molecular Weight | 220.3 g/mol | [2] |
| Exact Mass | 220.0129 Da | [2] |
| CAS Number | 306934-91-8 | [1][2] |
Predicted Mass Spectrometric Fragmentation
The primary fragmentation pathways are likely to involve:
-
α-Cleavage adjacent to the thiocarbonyl group: This is a common fragmentation for thioamides and would result in the loss of the ·NH₂ radical, leading to a fragment ion at m/z 204.
-
Cleavage of the C-C bond between the thiophene and pyridine rings: This would lead to two characteristic fragment ions: the pyridinyl cation (m/z 78) and the thiophene-2-carbothioamide cation (m/z 142).
-
Fragmentation of the thiophene ring: Thiophene rings can undergo complex rearrangements and fragmentations, often involving the loss of CS or C₂H₂S.
-
Loss of H₂S: Elimination of a hydrogen sulfide molecule from the molecular ion could lead to a fragment at m/z 186.
-
Fragmentation of the pyridine ring: The pyridine ring is relatively stable but can lose HCN, resulting in a fragment ion.
A proposed fragmentation pathway is visualized in the following diagram:
Quantitative Data from Analogous Compounds
To provide a quantitative perspective, the mass spectrum of a structurally similar compound, Ethyl 2-(pyridin-2-yl)-5-thiophenecarboxylate , is presented. While the functional group at the 2-position of the thiophene ring is different (ester vs. carbothioamide), the fragmentation of the core pyridinyl-thiophene structure can offer valuable insights.
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 247 | 100 | [M]⁺˙ (Molecular Ion) |
| 218 | 75 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 202 | 60 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |
| 174 | 45 | [M - COOC₂H₅]⁺ (Loss of ethyl carboxylate group) |
| 78 | 30 | [C₅H₄N]⁺ (Pyridinyl cation) |
Data is illustrative and based on typical fragmentation of similar structures.
Experimental Protocols
A general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below. Commercial suppliers indicate that this compound is typically analyzed by LCMS or GCMS.[1]
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentration range for calibration.
-
Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue extracts), a sample extraction protocol (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of nitrogen atoms that are readily protonated.
-
Scan Mode: Full scan mode to detect the molecular ion and major fragments. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation.
The following diagram illustrates the general workflow for LC-MS analysis:
Signaling Pathways and Logical Relationships
While this document focuses on the mass spectrometric characterization, it is important to note that pyridinyl-thiophene derivatives are often investigated for their biological activities. The characterization data obtained from mass spectrometry is crucial for confirming the identity of the active compound in drug discovery and development pipelines.
The logical relationship for the application of this data in a research context is as follows:
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of this compound. While experimental data for this specific molecule is limited, the predicted fragmentation patterns and the general experimental protocol serve as a valuable resource for researchers. The provided workflows and data from analogous compounds offer a strong starting point for the development of specific and robust analytical methods for the characterization and quantification of this compound in various research and development settings.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide. The document outlines a plausible synthesis protocol and the methodology for acquiring IR spectral data. A comprehensive table of expected vibrational frequencies is presented, based on the analysis of its constituent functional groups. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a thiophene ring, which is further substituted with a carbothioamide group. The unique combination of these moieties suggests potential applications in medicinal chemistry and materials science. The pyridine and thiophene rings are common scaffolds in pharmacologically active compounds, while the carbothioamide group is known for its coordinating properties and biological activities. Infrared spectroscopy is a fundamental analytical technique for the characterization of such molecules, providing critical information about their functional groups and molecular structure.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a chalcone intermediate followed by cyclization with thiosemicarbazide.
Step 1: Synthesis of (E)-1-(5-bromothiophen-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one
-
To a solution of 2-acetyl-5-bromothiophene (1 mmol) and 2-pyridinecarboxaldehyde (1 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (10%) is added dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred for 4-6 hours, during which a solid precipitate is formed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitate is filtered, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product is recrystallized from ethanol to yield the pure chalcone.
Step 2: Synthesis of this compound
-
A mixture of the synthesized chalcone (1 mmol) and thiosemicarbazide (1.5 mmol) in ethanol (30 mL) is refluxed in the presence of a catalytic amount of potassium hydroxide for 8-10 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered.
-
The solid is washed with cold ethanol and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Infrared Spectroscopy
-
A small amount of the purified this compound is finely ground with potassium bromide (KBr) in a mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.
Infrared Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on established vibrational frequencies for thiophene, pyridine, and carbothioamide functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3350 - 3150 | Medium-Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary thioamide |
| 3100 - 3000 | Medium-Weak | C-H aromatic stretching (pyridine and thiophene rings) |
| ~1620 | Medium-Strong | C=N stretching of the pyridine ring[1] |
| 1580 - 1560 | Medium-Strong | N-H bending of the thioamide |
| 1470 - 1430 | Strong | C=C aromatic stretching (pyridine and thiophene rings) |
| 1430 - 1400 | Strong | C-N stretching of the thioamide group |
| 1350 - 1250 | Strong | C=S stretching of the thioamide group[2] |
| 850 - 800 | Strong | C-H out-of-plane bending (thiophene ring) |
| ~770 | Strong | C-H out-of-plane bending (pyridine ring) |
| 700 - 650 | Medium | C-S stretching (thiophene ring)[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and FTIR analysis.
Potential Biological Significance
While specific biological studies on this compound are not extensively reported in the public domain, the structural motifs present in the molecule are of significant interest in drug development. Pyridine and thiophene cores are found in a wide array of bioactive compounds. For instance, compounds containing a 5-(pyridin-2-yl)thiazole scaffold have been investigated as inhibitors of transforming growth factor-beta type 1 receptor (TGF-βRI) kinase, also known as ALK5.[2] Inhibition of the TGF-β signaling pathway is a promising strategy for the treatment of various cancers and fibrotic diseases. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. Further research is warranted to explore the potential of this compound as a therapeutic agent.
References
A Comprehensive Technical Guide on the Theoretical and Experimental Aspects of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the theoretical and experimental studies concerning 5-(pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. This document amalgamates data from computational chemistry, details plausible synthetic routes, and discusses potential biological activities based on studies of structurally related compounds. The guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the pyridine-thiophene scaffold.
Introduction
Heterocyclic compounds containing thiophene and pyridine rings are prominent pharmacophores in a multitude of biologically active molecules. The unique electronic properties and structural features of these rings allow for diverse interactions with biological targets. The carbothioamide group further enhances the potential for hydrogen bonding and coordination with metal ions, making it a valuable functional group in drug design. This compound combines these key features, suggesting its potential as a scaffold for the development of novel therapeutic agents. This guide explores the theoretical underpinnings of its molecular properties, outlines potential synthetic methodologies, and discusses its putative biological significance.
Molecular and Physicochemical Properties
This compound, with the chemical formula C₁₀H₈N₂S₂, is a compound that brings together the electron-rich thiophene ring and the electron-deficient pyridine ring, connected by a single bond that allows for rotational flexibility. The carbothioamide group at the 2-position of the thiophene ring is a key functional group that can participate in various chemical reactions and biological interactions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide |
| CAS Number | 306934-91-8 |
| Molecular Formula | C₁₀H₈N₂S₂ |
| Molecular Weight | 220.3 g/mol |
| Monoisotopic Mass | 220.01289061 Da |
| SMILES | C1=CC=NC(=C1)C2=CC=C(S2)C(=S)N |
| InChI | InChI=1S/C10H8N2S2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) |
Theoretical Studies: A Computational Perspective
While specific theoretical studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from computational analyses of structurally similar thiophene-carbothioamide and pyridine-thiophene derivatives. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of such molecules.
Molecular Geometry and Electronic Properties
DFT calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry and predict various electronic properties. For related thiophene-carbothioamide derivatives, these studies often reveal a nearly planar conformation between the thiophene and adjacent aromatic rings, which can be crucial for π-π stacking interactions with biological targets.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. For a series of thiophene-2-carboxamide derivatives, HOMO-LUMO energy gaps have been reported in the range of 3.83 to 5.031 eV.[2]
Table 2: Representative Theoretical Data for Thiophene-Carbothioamide Derivatives
| Parameter | Typical Value Range | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.8 to 5.1 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 5.0 D | Polarity and intermolecular interactions |
Molecular Electrostatic Potential (MEP)
MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In pyridine-thiophene systems, the nitrogen atom of the pyridine ring and the sulfur atom of the carbothioamide group are typically identified as regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms of the amino group are regions of positive electrostatic potential (electrophilic sites).
Experimental Protocols: Synthesis and Characterization
Proposed Synthetic Pathway
A likely approach involves a multi-step synthesis starting from 2-acetylthiophene and 2-pyridinecarboxaldehyde, proceeding through a chalcone intermediate, followed by cyclization with thiosemicarbazide.
References
Discovery and history of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
An in-depth technical guide on the discovery and history of 5-(Pyridin-2-yl)thiophene-2-carbothioamide for researchers, scientists, and drug development professionals.
Abstract
This compound, a heterocyclic compound featuring linked pyridine and thiophene rings, has emerged as a scaffold of interest in medicinal chemistry. This document provides a comprehensive overview of its discovery, synthesis, and the exploration of its biological activities. While the initial report of its synthesis is not extensively detailed in readily available literature, its structural motifs are present in numerous compounds with significant pharmacological properties, including kinase inhibition and anticancer effects. This guide summarizes the known synthetic routes, highlights the biological relevance of its constituent parts, and outlines potential areas for future research and drug development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The combination of different heterocyclic rings within a single molecule can lead to novel pharmacological profiles. This compound (CAS 306934-91-8) is one such molecule, incorporating a pyridine ring, a thiophene ring, and a carbothioamide functional group.[1][2] Each of these components is known to contribute to biological activity. The pyridine ring is a common feature in many drugs, the thiophene ring serves as a versatile pharmacophore, and the carbothioamide group can participate in crucial hydrogen bonding interactions with biological targets.[2] This guide aims to consolidate the available information on this compound, providing a technical resource for researchers in the field.
Discovery and History
The precise first synthesis and reporting of this compound are not prominently documented in major scientific journals. The compound is listed in several chemical supplier catalogs and databases, indicating its availability for research purposes.[1][3] The research trajectory for this specific compound appears to be in its early stages, with a primary focus on its synthesis and the exploration of the biological activities of structurally related compounds.[2] The pyridinyl-thiophene scaffold is a key feature in molecules designed as inhibitors of various kinases, which are critical in cell signaling pathways and are often dysregulated in diseases such as cancer.[2]
Synthetic Methodologies
The synthesis of this compound can be approached through several multi-step pathways. The general strategy involves the initial formation of the central 5-(pyridin-2-yl)thiophene core, followed by the introduction of the carbothioamide group at the 2-position of the thiophene ring.[2]
Formation of the 5-(Pyridin-2-yl)thiophene Core
A common and effective method for constructing the bi-heterocyclic core is the Suzuki cross-coupling reaction.[2] This palladium-catalyzed reaction typically involves the coupling of a pyridine-containing boronic acid (or its ester) with a halogenated thiophene, or vice-versa.
Experimental Protocol: Suzuki Cross-Coupling (General Procedure)
A general workflow for this key step is outlined below.
Caption: General workflow for Suzuki cross-coupling.
Introduction of the Carbothioamide Group
Once the 2-(thiophen-2-yl)pyridine intermediate is obtained, the carbothioamide group can be introduced at the 5-position of the thiophene ring. This typically involves a two-step process: functionalization of the 5-position followed by conversion to the carbothioamide.
One route proceeds through a nitrile intermediate. The 5-position of 2-(thiophen-2-yl)pyridine can be halogenated (e.g., using N-bromosuccinimide), followed by a cyanation reaction. The resulting 5-(pyridin-2-yl)thiophene-2-carbonitrile can then be converted to the carbothioamide.
Experimental Protocol: Conversion of Nitrile to Carbothioamide (General Procedure)
The conversion of the nitrile to the carbothioamide is typically achieved by reaction with a sulfur source, such as hydrogen sulfide, in the presence of a base.
Caption: Conversion of nitrile to carbothioamide.
An alternative multi-step approach starts with the synthesis of 5-(pyridin-2-yl)thiophene-2-carboxylic acid.[2] This can be prepared by hydrolysis of the corresponding nitrile. The carboxylic acid is then activated, for example, by conversion to the acid chloride using thionyl chloride or oxalyl chloride. The activated intermediate can then be reacted with a source of the thioamide group.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂S₂ | [1] |
| Molecular Weight | 220.3 g/mol | [1][2] |
| CAS Number | 306934-91-8 | [1][2] |
| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide | [1] |
Biological Activities and Potential Applications
While specific biological data for this compound is not extensively published, the structural components suggest a range of potential therapeutic applications.
-
Kinase Inhibition: As previously mentioned, the pyridinyl-thiophene scaffold is a known pharmacophore in kinase inhibitors.[2] Kinases are crucial enzymes in cell signaling, and their aberrant activity is a hallmark of many cancers.
-
Anticancer Activity: Numerous studies have demonstrated the anticancer properties of compounds containing pyridine and thiophene rings. These compounds can induce apoptosis, inhibit cell proliferation, and target various signaling pathways involved in tumorigenesis.
-
Antimicrobial Activity: Thiophene and pyridine derivatives have also been investigated for their antibacterial and antifungal properties. The carbothioamide group can also contribute to these activities.
The logical relationship for investigating the biological potential of this compound is depicted below.
References
The Biological Frontier of Pyridine-Thiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and thiophene rings has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. These derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of pyridine-thiophene derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyridine-thiophene derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse, prominently featuring the inhibition of critical kinases involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The in vitro anticancer activity of various pyridine-thiophene derivatives is summarized below. The half-maximal inhibitory concentration (IC₅₀) and the 50% growth inhibition (GI₅₀) are key parameters for assessing the potency of these compounds.
| Compound Class | Target Cell Line | Activity (µM) | Reference Compound | Activity (µM) |
| Imidazo[1,2-a]pyridine-thiophene | FLT3 (enzymatic assay) | IC₅₀: 0.058 | - | - |
| MOLM14 (FLT3-ITD) | GI₅₀: 0.16 - 9.28 | - | - | |
| Pyridothienopyrimidines | HepG-2 (Hepatocellular Carcinoma) | IC₅₀: 1.17 - 2.79 | Doxorubicin | - |
| MCF-7 (Breast Cancer) | IC₅₀: 1.17 - 2.79 | Doxorubicin | - | |
| Thiophene-Pyridine Hybrids | PC-3 (Prostate Cancer) | IC₅₀: 1.03 | Doxorubicin | 0.70 |
| MDAMB-231 (Breast Cancer) | IC₅₀: 0.88 | Doxorubicin | 0.98 | |
| 3-(Thiophen-2-ylthio)pyridine | HepG2 | IC₅₀: 2.98 | - | - |
| WSU-DLCL2 (Lymphoma) | IC₅₀: 4.34 | - | - |
Signaling Pathways in Anticancer Activity
Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key therapeutic target in acute myeloid leukemia (AML).[1][2] Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, drives aberrant cell proliferation and survival through downstream signaling cascades including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3][4][5]
Pyridothienopyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[3] Overexpression or mutation of EGFR is common in various cancers and leads to the activation of downstream pathways such as the RAF/MEK/ERK and PI3K/AKT cascades, promoting tumorigenesis.[6][7]
Experimental Protocols: Anticancer Assays
This assay quantifies the activity of FLT3 kinase by measuring the amount of ADP produced in the kinase reaction.
Detailed Steps:
-
Compound Preparation: Serially dilute the pyridine-thiophene derivatives in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle.
-
Enzyme Addition: Add 2 µL of recombinant human FLT3 enzyme to each well.[8]
-
Reaction Initiation: Add 2 µL of a mix containing the appropriate substrate peptide and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[8]
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
This colorimetric assay assesses the metabolic activity of cells as an indicator of their viability and proliferation.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MOLM14, HepG-2, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the pyridine-thiophene derivatives. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ value is determined from the dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Resistance
Pyridine-thiophene derivatives have shown promising activity against a spectrum of bacterial and fungal pathogens, including drug-resistant strains.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Thiophene-Pyridine Hybrids | Staphylococcus aureus | 31.25 - 62.5 | Candida albicans | - |
| Escherichia coli | 31.25 - 62.5 | Aspergillus fumigatus | Potent | |
| Pyridothienopyrimidines | Gram-positive bacteria | - | Candida spp. | 4 - 16 |
| Gram-negative bacteria | 4 - 16 | Aspergillus spp. | 4 - 16 |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria and fungi, following EUCAST guidelines.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. EUCAST: Fungi (AFST) [eucast.org]
The Intricate Dance of Structure and Activity: A Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbothioamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led scientists down a multitude of chemical avenues. One such promising path lies in the exploration of heterocyclic compounds, with the 5-(Pyridin-2-yl)thiophene-2-carbothioamide scaffold emerging as a nucleus of significant biological potential. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its derivatives, offering a comprehensive overview for researchers engaged in drug discovery and development. By understanding how subtle molecular modifications influence biological outcomes, we can rationally design more potent and selective therapeutic candidates.
Core Structure and Biological Significance
The this compound core integrates three key pharmacophoric units: a pyridine ring, a thiophene ring, and a carbothioamide linker. This unique combination bestows upon it a diverse range of biological activities, with preliminary studies suggesting potential applications in anticancer and antimicrobial therapies. The pyridine and thiophene rings are prevalent in numerous FDA-approved drugs, recognized for their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking. The carbothioamide group, a bioisostere of the more common carboxamide, offers distinct electronic and steric properties that can influence target binding and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a complete series of this compound analogs is not yet publicly available, we can infer a hypothetical yet representative SAR based on the analysis of related thiophene-2-carboxamide and pyridinylthiophene derivatives found in the scientific literature. The following table summarizes the anticipated impact of various substitutions on the biological activity of the core scaffold.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Modification Position | Substituent Type | Predicted Impact on Activity | Rationale |
| Thiophene Ring (Position 4) | Small, electron-donating groups (e.g., -CH₃) | Potential increase | May enhance binding affinity through favorable steric interactions. |
| Bulky groups | Likely decrease | May cause steric hindrance at the active site. | |
| Pyridine Ring (Various Positions) | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Potential increase | Can modulate the electronics of the pyridine ring, potentially enhancing interactions with the target. |
| Electron-donating groups (e.g., -OCH₃) | Variable | The effect is target-dependent and may influence solubility and metabolic stability. | |
| Carbothioamide Nitrogen | Alkylation (e.g., -CH₃, -C₂H₅) | Variable | Can alter hydrogen bonding capacity and lipophilicity, impacting both potency and pharmacokinetic properties. |
| Arylation | Potential for new interactions | Introduction of an aryl group can lead to additional π-stacking or hydrophobic interactions with the target. |
Experimental Protocols: A Guide to Biological Evaluation
To rigorously assess the therapeutic potential of novel this compound analogs, standardized and reproducible experimental protocols are paramount. The following sections detail the methodologies for key in vitro assays commonly employed in the evaluation of anticancer and antimicrobial agents.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Path Forward: Diagrams and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
Caption: General workflow for the development of this compound analogs.
Caption: Logical relationship from core structure to a potential drug candidate.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The insights gleaned from the SAR of related compounds provide a rational basis for the design of new analogs with enhanced potency and selectivity. The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of these novel chemical entities. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs to build a robust SAR model. This will undoubtedly accelerate the journey from a promising chemical scaffold to a clinically valuable drug candidate.
Methodological & Application
One-pot synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
Application Notes and Protocols
Topic: One-pot Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a proposed one-pot synthetic protocol for this compound, a heterocyclic compound of interest in medicinal chemistry. Thiophene derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The pyridine moiety is also a common feature in many pharmaceuticals. The combination of these two scaffolds in this compound suggests its potential as a bioactive molecule. This protocol describes a three-component, one-pot reaction that offers an efficient route to this target compound, minimizing waste and simplifying the synthetic process. Additionally, potential applications in cancer research are discussed, focusing on the role of similar compounds as inhibitors of key signaling pathways.
Introduction
Thiophene-based compounds are a cornerstone in the development of new therapeutic agents.[1] Specifically, thiophene carboxamide derivatives have shown promise as potent anticancer agents, with some acting as inhibitors of tubulin polymerization or key protein kinases.[1][4][5][6] The inclusion of a pyridine ring can further enhance biological activity and modulate pharmacokinetic properties.[7][8]
Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, provide a more efficient and sustainable approach to chemical synthesis. This application note presents a proposed one-pot synthesis of this compound based on a modified Gewald-type reaction.
Proposed Synthetic Scheme
The proposed one-pot synthesis involves the reaction of 2-acetylpyridine, elemental sulfur, and 2-cyanoethanethioamide in the presence of a basic catalyst.
(Note: This is a placeholder for the reaction scheme, which would show 2-acetylpyridine reacting with elemental sulfur and 2-cyanoethanethioamide to yield this compound)
Experimental Protocol
This protocol is a proposed method and may require optimization.
3.1. Materials and Reagents
-
2-Acetylpyridine (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
2-Cyanoethanethioamide (1.0 eq)
-
Morpholine (0.2 eq)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
3.2. One-Pot Synthesis Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (10 mmol, 1.21 g), 2-cyanoethanethioamide (10 mmol, 1.00 g), and ethanol (40 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add elemental sulfur (11 mmol, 0.35 g) to the mixture.
-
Add morpholine (2 mmol, 0.17 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
3.3. Purification and Characterization
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis.
| Parameter | Value |
| Reactants | 2-Acetylpyridine, Elemental Sulfur, 2-Cyanoethanethioamide |
| Stoichiometry | 1.0 : 1.1 : 1.0 |
| Catalyst | Morpholine (20 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 6-8 hours |
| Hypothetical Yield | 50-65% |
| Product Appearance | Yellow solid |
| Molecular Formula | C₁₀H₈N₂S₂ |
| Molecular Weight | 220.32 g/mol |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
5.2. Potential Biological Target: MAPK/ERK Signaling Pathway
Thiophene derivatives have been identified as potential anticancer agents that can interfere with critical signaling pathways in cancer cells, such as the MAPK/ERK pathway, which regulates cell proliferation and survival.[9][10][11][12][13]
Caption: Potential inhibition of the MAPK/ERK pathway by the target compound.
Applications and Future Perspectives
The this compound scaffold holds significant potential for applications in drug discovery. Given the known anticancer activities of related thiophene carboxamides, this compound is a prime candidate for screening against various cancer cell lines.[1][4][14] The proposed mechanism of action for similar molecules often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6][15][16][17][18]
Future research should focus on optimizing the proposed one-pot synthesis to improve yields and scalability. Furthermore, the synthesized compound should be evaluated in a panel of in vitro anticancer assays, including cytotoxicity, cell cycle analysis, and apoptosis induction. Mechanistic studies could explore its effects on tubulin polymerization and key signaling pathways such as the MAPK/ERK cascade to elucidate its mode of action.[9][10] The development of structure-activity relationships through the synthesis of analogues could lead to the identification of more potent and selective anticancer agents.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors | MDPI [mdpi.com]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of anticancer drugs targeting the MAP kinase pathway | Semantic Scholar [semanticscholar.org]
- 12. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Condensation reaction for 5-(Pyridin-2-yl)thiophene-2-carbothioamide synthesis
Application Note & Protocol
Topic: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide via a Key Nitrile Thionation Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyridyl-thiophene scaffold in pharmacologically active molecules. The protocol is structured around a robust and highly efficient final-step condensation reaction—the thionation of a nitrile precursor. We present a comprehensive, two-part workflow that includes the synthesis of the key intermediate, 5-(pyridin-2-yl)thiophene-2-carbonitrile, followed by a detailed, step-by-step protocol for its conversion to the target thioamide. This guide explains the causality behind experimental choices, provides a self-validating protocol with characterization checkpoints, and is grounded in authoritative chemical principles.
Introduction: The Scientific Rationale
Heterocyclic compounds containing linked pyridine and thiophene rings are privileged structures in drug discovery, forming the core of numerous agents with diverse biological activities. The target molecule, this compound, combines the electron-deficient pyridine ring with the electron-rich thiophene ring, creating a unique electronic profile. The carbothioamide (thioamide) functional group is a versatile bioisostere of the amide bond, known for its distinct hydrogen bonding capabilities and metabolic stability, making it a valuable moiety in medicinal chemistry.
The synthetic strategy outlined herein is designed for efficiency and reliability. It involves the initial construction of the pyridyl-thiophene backbone via a palladium-catalyzed cross-coupling reaction, followed by the crucial transformation of a nitrile group into the desired thioamide. This final step, a nucleophilic addition of a sulfur source to the nitrile, is the cornerstone of this protocol. It avoids the direct handling of gaseous hydrogen sulfide by utilizing a stable sulfide salt, ensuring a safer and more controlled reaction environment.
Synthetic Workflow Overview
The synthesis is logically divided into two primary stages:
-
Part I: Synthesis of the Key Precursor. Formation of the C-C bond between the pyridine and thiophene rings to generate 5-(pyridin-2-yl)thiophene-2-carbonitrile.
-
Part II: Thionation Condensation Reaction. Conversion of the nitrile precursor into the final this compound product.
This modular approach allows for the procurement or independent synthesis of the precursor, providing flexibility in the research workflow.
Part I: Protocol for Synthesis of Key Precursor: 5-(Pyridin-2-yl)thiophene-2-carbonitrile
The synthesis of asymmetrical bi-aryl compounds like the nitrile precursor is reliably achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction creates the pivotal bond between the two heterocyclic systems.
Reaction Principle: A Suzuki-Miyaura reaction is employed to couple 2-bromopyridine with 5-cyanothiophene-2-boronic acid. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond.
Materials:
-
2-Bromopyridine
-
5-Cyanothiophene-2-boronic acid (or its pinacol ester)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent system)
-
Ethyl acetate (for extraction)
-
Brine
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-cyanothiophene-2-boronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water.
-
Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 5-(pyridin-2-yl)thiophene-2-carbonitrile as a solid.
Part II: Detailed Protocol for the Thionation Condensation Reaction
This core protocol details the conversion of the nitrile functional group into a primary thioamide. The method utilizes sodium hydrosulfide (NaSH) as a safe and effective sulfur source, avoiding the hazards of gaseous H₂S. The reaction proceeds via a nucleophilic addition mechanism.
Mechanism of Thionation
The reaction is initiated by the nucleophilic attack of the hydrosulfide ion (HS⁻) on the electrophilic carbon of the nitrile group. This forms a thioimidate intermediate. Subsequent protonation, typically from the solvent or during aqueous workup, yields the final thioamide product. The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cations and enhancing the nucleophilicity of the hydrosulfide anion.
Experimental Parameters
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Mass | Moles (mmol) | Role |
| 5-(Pyridin-2-yl)thiophene-2-carbonitrile | C₁₀H₆N₂S | 186.24 | 1.0 | 1.00 g | 5.37 | Substrate |
| Sodium Hydrosulfide Hydrate | NaSH·xH₂O | ~74.06 | 2.5 | 1.00 g | 13.43 | Sulfur Source |
| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | 203.31 | 1.2 | 1.31 g | 6.44 | Lewis Acid Additive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | - | Solvent |
Causality of Reagent Choice:
-
Sodium Hydrosulfide (NaSH): Provides a readily available source of the hydrosulfide nucleophile without the need for compressed, toxic H₂S gas.
-
Magnesium Chloride (MgCl₂): Acts as a mild Lewis acid. It can coordinate to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and facilitating the nucleophilic attack.
-
DMF: A polar aprotic solvent that is ideal for dissolving the reagents and promoting this type of nucleophilic reaction.
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-(pyridin-2-yl)thiophene-2-carbonitrile (1.0 eq, 1.00 g) in anhydrous DMF (20 mL).
-
Reagent Addition: Add magnesium chloride hexahydrate (1.2 eq, 1.31 g) to the solution and stir until it dissolves. Then, add sodium hydrosulfide hydrate (2.5 eq, 1.00 g) in one portion.
-
Reaction Execution: Stir the resulting suspension at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting nitrile spot and the appearance of a more polar product spot.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate of the crude product should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove DMF and inorganic salts.
-
Drying & Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.
Self-Validation: Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR: Expect characteristic signals for the pyridine and thiophene protons, as well as a broad singlet for the -CSNH₂ protons.
-
¹³C NMR: The thioamide carbon (-C=S) should appear as a distinct downfield signal (typically >190 ppm).
-
FT-IR: Look for characteristic N-H stretching bands (around 3100-3400 cm⁻¹) and the C=S stretching vibration (around 1200-1400 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₀H₈N₂S₂; MW ≈ 220.3 g/mol ) should be observed.
Visualization of the Experimental Workflow
The following diagram illustrates the complete logical flow from starting materials to the final, purified product.
Caption: A logical workflow for the synthesis of this compound.
Application Notes and Protocols for 5-(Pyridin-2-yl)thiophene-2-carbothioamide as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-(Pyridin-2-yl)thiophene-2-carbothioamide as an anticancer agent. While research on this specific molecule is still emerging, data from the broader class of Pyridinecarbothioamides (PCAs) and related pyridine-thiophene hybrids strongly suggest its potential as a tubulin polymerization inhibitor and an inducer of apoptosis. This document outlines the background, mechanism of action, and detailed protocols for evaluating its efficacy.
Introduction
This compound belongs to the class of pyridinecarbothioamides, which have garnered significant interest in oncology research due to their cytotoxic effects against various cancer cell lines.[1] The core structure, featuring a pyridine and a thiophene ring linked together, is a recognized pharmacophore in the development of novel therapeutics.[2] While direct and extensive in-vivo data for this compound is not yet widely published, preliminary studies indicate it possesses notable biological potential, including cytotoxic effects against cancer cells.[1]
Mechanism of Action
The primary proposed mechanism of action for the broader class of 2-Pyridinecarbothioamides (2-PCTs) is the inhibition of tubulin polymerization.[3] These compounds bind to the colchicine site on β-tubulin, disrupting the dynamic assembly of microtubules.[4][5] This interference with microtubule formation leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently trigger apoptosis.[6] Derivatives of this class have shown potent activity, in some cases surpassing established tubulin inhibitors like colchicine.[4][5]
Data Presentation
The following tables summarize the in vitro anticancer activities and tubulin polymerization inhibition of representative pyridinecarbothioamide derivatives, which provide a strong rationale for investigating this compound.
Table 1: In Vitro Anticancer Activity of Representative Pyridinecarbothioamide Derivatives
| Compound/Derivative | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HLMEC (Normal) IC50 (µM) | Reference |
| Derivative 3 | 2.65 | 3.14 | 1.89 | 2.19 | 15.91 | [3] |
| Derivative 5 | 3.24 | 4.21 | 2.56 | 3.87 | 15.91 | [3] |
| Colchicine | - | - | - | - | - | [3] |
| Doxorubicin | - | - | - | - | - | [4] |
Note: IC50 values represent the concentration of a compound required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The data is compiled from multiple sources and experimental conditions may vary.
Table 2: Tubulin Polymerization Inhibition by Representative Pyridinecarbothioamide Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| Derivative 3 | 1.1 | [4][5] |
| Derivative 5 | 1.4 | [4][5] |
| CA-4 (Combretastatin A4) | 2.96 | [4][5] |
| Colchicine | 10.6 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer properties of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[3]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, PC-3, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vitro Tubulin Polymerization Assay
This assay determines the effect of this compound on the polymerization of tubulin in vitro.[6]
Materials:
-
Tubulin (highly purified, >99%)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
This compound (dissolved in DMSO)
-
Microplate reader with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add various concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubate the mixture on ice.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and transferring the plate to a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The percentage of inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to treatment with this compound.[3]
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X annexin-binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
References
- 1. This compound | 306934-91-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Cytotoxicity of 5-(Pyridin-2-yl)thiophene-2-carbothioamide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds containing pyridine and thiophene moieties have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The compound 5-(Pyridin-2-yl)thiophene-2-carbothioamide represents a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The methodologies outlined herein are based on established and widely used cytotoxicity assays, such as the MTT and SRB assays.[3][4][5] While specific data for this compound is not extensively available, the provided data is representative of similar pyridine-thiophene derivatives and serves as a guide for initial screening and characterization.
Data Presentation
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes hypothetical, yet realistic, IC50 values for this compound against a panel of human cancer cell lines after 48 hours of treatment.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| PC-3 | Prostate Cancer | 5.2 ± 0.4 |
| A549 | Non-Small Cell Lung Cancer | 12.1 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | 9.8 ± 0.9 |
| HCT-116 | Colorectal Carcinoma | 7.3 ± 0.6 |
Data is illustrative and intended for guidance purposes.
Experimental Protocols
Detailed protocols for two common colorimetric assays to determine cytotoxicity are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[6]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[3]
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell number by staining total cellular protein.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the desired incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[3]
-
-
Washing:
-
Carefully remove the supernatant and wash the wells five times with slow-running tap water.
-
Allow the plates to air-dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
-
Washing:
-
Quickly rinse the wells with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry.[3]
-
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.[3]
-
Visualizations
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a novel compound is depicted below.
Potential Signaling Pathway
While the precise mechanism of action for this compound is yet to be fully elucidated, related pyridine carbothioamide derivatives have been shown to exert their anticancer effects through the inhibition of tubulin polymerization.[6][7] Disruption of microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis.
Conclusion
The protocols and illustrative data presented here provide a framework for the initial cytotoxic evaluation of this compound. These foundational assays are critical in the early stages of drug discovery and can guide further mechanistic studies to uncover the full therapeutic potential of this and related compounds. Further research into the specific molecular targets and signaling pathways affected by this compound is warranted to advance its development as a potential anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 5-(Pyridin-2-yl)thiophene-2-carbothioamide using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Pyridin-2-yl)thiophene-2-carbothioamide is a heterocyclic compound that has demonstrated significant cytotoxic effects against various human cancer cell lines. Preliminary studies have shown its potential as an anticancer agent, with IC50 values indicating potent activity.[1] Derivatives of the pyridinyl-thiophene scaffold have been identified as potential kinase inhibitors, suggesting a mechanism of action that involves interference with cellular signaling pathways crucial for cancer cell proliferation and survival.[1]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Protocols
Materials and Reagents
-
Human cancer cell lines (e.g., Huh-7 (Liver), A549 (Lung), MCF-7 (Breast))[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3][4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO))
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
Caption: Experimental workflow for the MTT assay.
Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture the selected cancer cell lines in complete medium in a humidified incubator. b. Harvest cells during their exponential growth phase using trypsinization. c. Determine the cell density and viability using a hemocytometer and trypan blue exclusion. d. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. e. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Based on existing data, a suggested starting range is from 0.1 µM to 100 µM.[1] c. After 24 hours of cell incubation, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. e. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically ≤ 0.5%) and a negative control (medium only). f. Incubate the plate for 48 to 72 hours.
3. MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, protected from light. c. After incubation, carefully remove the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank (medium only) from all other readings. c. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 d. Plot the percentage of cell viability against the compound concentration. e. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by non-linear regression analysis.
Data Presentation
The results of the MTT assay can be summarized in a table to facilitate comparison of the cytotoxic effects of this compound on different cell lines.
| Cell Line | IC50 (µM) of this compound |
| Huh-7 (Liver) | 6.54 |
| A549 (Lung) | 15.54 |
| MCF-7 (Breast) | 6.13 |
| Reference Drug (e.g., Taxol) | Varies by cell line |
Note: The IC50 values presented are based on existing data and should be determined experimentally for each new batch of the compound and specific experimental conditions.[1]
Potential Signaling Pathway
While the precise mechanism of action for this compound is still under investigation, its structural similarity to known kinase inhibitors suggests a potential role in disrupting cellular signaling pathways that are often dysregulated in cancer. The following diagram illustrates a generalized signaling pathway where inhibition of a critical kinase can lead to apoptosis and reduced cell viability.
Caption: Potential mechanism of action.
Conclusion
This application note provides a comprehensive protocol for evaluating the cytotoxicity of this compound using the MTT assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the dose-dependent effects of this compound on various cancer cell lines. The provided information on its potential as a kinase inhibitor offers a starting point for further mechanistic studies.
References
Application Notes and Protocols: LDH Assay for 5-(Pyridin-2-yl)thiophene-2-carbothioamide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Pyridin-2-yl)thiophene-2-carbothioamide and its derivatives are emerging as compounds of interest in anticancer research.[1][2] Preliminary studies on similar pyridine and thiophene-containing compounds suggest potential cytotoxic effects against various cancer cell lines.[3][4] The lactate dehydrogenase (LDH) assay is a widely used, simple, and reliable colorimetric method to assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[5][6] This document provides a detailed protocol for evaluating the cytotoxic effects of this compound using an LDH assay.
Principle of the LDH Assay
Lactate dehydrogenase is a stable cytosolic enzyme present in most eukaryotic cells.[7][8] When the plasma membrane is compromised due to apoptosis or necrosis, LDH is released into the cell culture medium.[9] The LDH assay quantifies this released enzyme. The enzymatic reaction catalyzed by LDH involves the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[8] The resulting NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which can be measured spectrophotometrically.[6][9] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the extent of cell death.
Experimental Protocols
Materials and Reagents
-
This compound (or a soluble salt thereof)
-
Selected cancer cell line (e.g., A549, MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)
-
Lysis buffer (often 10X, provided with the kit or can be 1% Triton X-100)
-
Sterile, 96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of 680 nm.[10]
Experimental Workflow
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line to about 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a sterile 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment and Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in serum-free medium.
-
Remove the complete medium from the wells and wash once with PBS.
-
Add 100 µL of the diluted compound solutions to the treatment wells (in triplicate).
-
Set up the following controls (in triplicate): [11]
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Spontaneous LDH Release (Low Control): Cells treated with serum-free medium only.
-
Maximum LDH Release (High Control): Cells treated with serum-free medium. Lysis buffer will be added to these wells 45 minutes before the end of the incubation period.[10][12]
-
Medium Background Control: Wells containing only serum-free medium to measure the background LDH activity in the medium.
-
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
LDH Assay Procedure:
-
45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[10] Mix gently by tapping the plate.
-
Incubate for the remaining 45 minutes.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[10]
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate).
-
Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.[10]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Add 50 µL of Stop Solution to each well to terminate the reaction.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 680 nm to correct for background absorbance.[10]
-
Calculations:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the medium background control average from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Cells after 48-hour exposure.
| Concentration (µM) | Mean Absorbance (490nm-680nm) | Standard Deviation | % Cytotoxicity |
| Controls | |||
| Medium Background | 0.085 | 0.005 | N/A |
| Spontaneous Release | 0.150 | 0.010 | 0% |
| Maximum Release | 0.950 | 0.045 | 100% |
| Vehicle (0.1% DMSO) | 0.155 | 0.012 | 0.63% |
| Compound | |||
| 1 | 0.210 | 0.015 | 7.5% |
| 5 | 0.350 | 0.020 | 25.0% |
| 10 | 0.550 | 0.030 | 50.0% |
| 25 | 0.830 | 0.040 | 85.0% |
| 50 | 0.940 | 0.050 | 98.75% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Proposed Mechanism of Action
While the specific signaling pathway for this compound is not yet fully elucidated, many cytotoxic anticancer agents induce cell death through apoptosis. The diagram below illustrates a generalized extrinsic and intrinsic apoptotic pathway that could be triggered by the compound, leading to the membrane damage detected by the LDH assay.
Caption: Potential apoptotic pathways induced by a cytotoxic compound.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Pyridin-2-yl)thiophene-2-carbothioamide Activity Against MCF-7 Cells
Introduction
5-(Pyridin-2-yl)thiophene-2-carbothioamide is a heterocyclic compound featuring a pyridine ring linked to a thiophene carbothioamide moiety. While direct studies on this molecule are limited, its structural analogs have demonstrated significant anti-proliferative activity against various cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7. This document outlines the potential anticancer activities, proposed mechanisms of action, and detailed experimental protocols to evaluate the efficacy of this compound.
Biological Activity of Structurally Related Compounds
Compounds with similar structural features, such as 2-pyridineformamide thiosemicarbazones and various thiophene derivatives, have shown potent cytotoxic effects against MCF-7 cells. The activity of these related compounds suggests that this compound may also possess significant anticancer properties.
A notable analogue, a 2-pyridineformamide thiosemicarbazone derivative known as 5FAmPyrr, has been reported to exhibit profound effects against MCF-7 cells.[1][2] Thiophene derivatives have also been shown to reduce cell viability in MCF-7 cells, with IC50 values generally below 30 µmol/l.[3][4]
Table 1: Cytotoxic Activity of Compounds Structurally Related to this compound against MCF-7 Cells
| Compound/Compound Class | IC50 Value (µM) | Reference Compound | Cell Line | Citation |
| 5FAmPyrr (2-Pyridineformamide thiosemicarbazone derivative) | 0.9 | - | MCF-7 | [1][2] |
| Thiophene Derivatives | < 30 | Doxorubicin | MCF-7 | [3][4] |
| Iron(III) complex with 2-Formylpyridine thiosemicarbazone (C1) | 34.3 | Doxorubicin | MCF-7 | [5] |
| Iron(III) complex with 2-Formylpyridine thiosemicarbazone (C2) | 62.0 | Doxorubicin | MCF-7 | [5] |
Proposed Mechanism of Action
Based on the mechanism of action of its structural analogs, this compound is hypothesized to induce apoptosis in MCF-7 cells through the modulation of key signaling pathways. The proposed mechanism involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2]
Inhibition of the JNK pathway is expected to lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including pro-caspase 3, and cleavage of PARP, ultimately resulting in programmed cell death.[1][2] Furthermore, thiophene derivatives have been observed to induce cell cycle arrest at the G0/G1 phase.[3][4][6]
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway in MCF-7 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound against MCF-7 cells.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating compound activity.
4.1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Leave the plate at room temperature in the dark for 2 hours.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
4.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
MCF-7 cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
4.3. Western Blot Analysis for Apoptotic Proteins (Bax and Bcl-2)
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
MCF-7 cells
-
6-well plates
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat MCF-7 cells as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the protein expression levels relative to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Pyridineformamide N(4)-ring incorporated thiosemicarbazones inhibit MCF-7 cells by inhibiting JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Activity of 5-(Pyridin-2-yl)thiophene-2-carbothioamide Against HCT-116 Cells: An Overview of Related Research
Researchers, scientists, and drug development professionals investigating the anticancer potential of novel heterocyclic compounds have shown interest in the pyridine-thiophene scaffold. While direct experimental data on the activity of 5-(Pyridin-2-yl)thiophene-2-carbothioamide specifically against HCT-116 human colon cancer cells is limited in publicly available research, preliminary investigations into structurally related compounds suggest that this chemical class is a promising area for anticancer drug discovery.[1] This document aims to provide an overview of the current understanding of related pyridine-thiophene derivatives and outlines general protocols for assessing the anticancer activity of such compounds.
Introduction to Pyridine-Thiophene Scaffolds in Cancer Research
The carbothioamide group (-C(=S)NH₂) is a sulfur analog of the carboxamide group and is a key functional group in various bioactive molecules.[1] Compounds containing carbothioamides, such as thioureas and thiosemicarbazones, have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer effects.[1] The combination of a pyridine ring and a thiophene ring in a single molecule has been a strategy in medicinal chemistry to develop novel compounds with potential therapeutic applications. Derivatives of the pyridinyl-thiophene scaffold have been identified as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often implicated in cancer.[1]
Activity of Structurally Related Compounds Against HCT-116 and Other Cancer Cells
For instance, a series of sulfonamide-functionalized pyridine carbothioamides exhibited potent cytotoxicity against several cancer cell lines. Some of these compounds showed IC50 values in the low micromolar range.[2] Specifically, certain derivatives displayed significant activity against MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer) cell lines.[2]
Furthermore, studies on 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated potent anticancer activity against HCT-116 cells, with IC50 values as low as 7.1 µM. These compounds were found to induce cell cycle arrest at the S and G2/M phases.[3]
The available data on related compounds suggest that the this compound scaffold is a promising candidate for anticancer drug development.[1] However, direct experimental evaluation is necessary to determine its specific efficacy and mechanism of action against HCT-116 cells.
Future Research Directions
To elucidate the potential of this compound as an anticancer agent against HCT-116 cells, a series of in vitro experiments are required. The following sections outline generalized protocols for key assays.
Application Notes and Protocols
I. Assessment of Cytotoxicity
A fundamental step in evaluating an anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Table 1: Hypothetical Data Presentation for Cytotoxicity Assay
| Compound | Concentration (µM) | % Cell Viability (HCT-116) | IC50 (µM) |
| This compound | 1 | (Experimental Data) | |
| 5 | (Experimental Data) | ||
| 10 | (Experimental Data) | ||
| 25 | (Experimental Data) | ||
| 50 | (Experimental Data) | ||
| 100 | (Experimental Data) | ||
| Doxorubicin (Positive Control) | (Varying) | (Experimental Data) | |
| DMSO (Vehicle Control) | (Constant) | 100% | N/A |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Experimental Workflow
II. Analysis of Cell Cycle Distribution
To understand the mechanism of cytotoxicity, it is crucial to investigate the effect of the compound on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.
Table 2: Hypothetical Data Presentation for Cell Cycle Analysis
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | - | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| This compound | (IC50) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| (2 x IC50) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow
III. Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. The Annexin V/PI assay can be used to detect and quantify apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat HCT-116 cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
IV. Potential Signaling Pathways
Should this compound demonstrate significant anticancer activity, further investigation into the underlying molecular mechanisms would be warranted. Based on the activity of related compounds, potential signaling pathways to investigate could include:
-
Kinase Inhibition: Given that many pyridine-thiophene derivatives inhibit kinases, assessing the effect of the compound on key cancer-related kinases (e.g., PI3K/Akt, MAPK pathways) would be a logical next step.
-
Apoptosis Pathways: Investigating the expression levels of key apoptotic proteins (e.g., Bcl-2 family proteins, caspases) through techniques like Western blotting can elucidate the specific apoptotic pathway (intrinsic or extrinsic) being activated.
Potential Mechanisms of Action
References
- 1. This compound | 306934-91-8 | Benchchem [benchchem.com]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antitumor Activity of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
Disclaimer: Publicly available research specifically detailing the in vitro antitumor activity of 5-(Pyridin-2-yl)thiophene-2-carbothioamide is limited. The following application notes and protocols are a representative example based on the activities of structurally similar thiophene, pyridine, and carbothioamide derivatives to provide a framework for potential research applications. The data presented is illustrative and should be confirmed by experimental results.
Introduction
Thiophene and pyridine derivatives are recognized scaffolds in the development of novel therapeutic agents, with many exhibiting significant antitumor properties.[1][2] Compounds incorporating these moieties have been shown to interfere with key cellular processes in cancer cells, including cell cycle progression and survival pathways.[3][4] The carbothioamide group is also a pharmacophore of interest in medicinal chemistry.[5] This document outlines the potential in vitro antitumor activities of this compound and provides detailed protocols for its evaluation.
Potential Antitumor Activities
Based on related compounds, this compound is hypothesized to exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action may include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, leading to an inhibition of cancer cell proliferation.[6][7][8]
Data Presentation: Illustrative Cytotoxicity
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| HCT116 | Colon Carcinoma | 7.1 |
| PC-3 | Prostate Cancer | 15.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by the test compound using flow cytometry.
Materials:
-
Human cancer cell line
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is for analyzing the effect of the compound on cell cycle distribution.
Materials:
-
Human cancer cell line
-
Complete growth medium
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.
Visualizations
Caption: Experimental workflow for in vitro antitumor activity screening.
Caption: Plausible intrinsic apoptosis signaling pathway.
References
- 1. This compound | 306934-91-8 | Benchchem [benchchem.com]
- 2. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A first-in-class inhibitor, MLN4924 (pevonedistat), induces cell-cycle arrest, senescence, and apoptosis in human renal cell carcinoma by suppressing UBE2M-dependent neddylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its Analogs in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its related analogs. While specific data on the target compound is limited in publicly available literature, this document leverages data from closely related thiophene-2-carboxamide derivatives to provide a framework for its investigation as a potential antimicrobial agent. The provided protocols offer standardized methods for evaluating its efficacy.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiophene-based compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The scaffold of this compound combines the thiophene and pyridine rings, a strategy often employed to enhance or introduce new therapeutic activities. The carbothioamide group is a known pharmacophore that contributes to the biological activity of many molecules.
While direct antimicrobial studies on this compound are not extensively documented, research on analogous structures, such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, has demonstrated promising activity against clinically relevant bacteria, including extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.[1] These findings suggest that this compound warrants investigation as a potential antimicrobial candidate.
Potential Mechanism of Action
Based on studies of similar thiophene-carboxamide derivatives, a potential mechanism of antimicrobial action for this compound could involve the inhibition of essential bacterial enzymes. For instance, analogues have been shown to interact with and inhibit β-lactamase enzymes.[1] These enzymes are a primary mechanism of resistance to β-lactam antibiotics in many bacteria. By inhibiting β-lactamase, such compounds could restore the efficacy of existing antibiotics or act as standalone antimicrobial agents.
Molecular docking studies of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown interactions with the binding pocket of the β-lactamase enzyme, suggesting a targeted mechanism of action.[1]
Data Presentation: Antimicrobial Activity of Thiophene-2-Carboxamide Analogs
The following tables summarize the in vitro antimicrobial activity of a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs (compounds 4a-h ) against an ESBL-producing clinical strain of Escherichia coli ST131.[1] This data is presented as a proxy to guide the potential evaluation of this compound.
Table 1: Zone of Inhibition of Thiophene-2-Carboxamide Analogs against ESBL-producing E. coli ST131 [1]
| Compound | Concentration (mg/well) | Zone of Inhibition (mm) |
| 4a | 50 | 13 ± 2 |
| 4c | 50 | 15 ± 2 |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Thiophene-2-Carboxamide Analogs against ESBL-producing E. coli ST131
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| 4a | Data not specified | Data not specified |
| 4c | Data not specified | Data not specified |
Note: Specific MIC and MBC values for the analog compounds were not detailed in the provided search results, though their determination via broth dilution was mentioned.[1]
Experimental Protocols
The following are detailed protocols for standard in vitro assays to determine the antimicrobial activity of novel compounds like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Test compound (this compound)
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
Protocol:
-
Preparation of Compound Disks:
-
Prepare a stock solution of the test compound.
-
Impregnate sterile paper disks with a known amount of the compound solution.
-
Allow the disks to dry in a sterile environment.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate a conceptual workflow for antimicrobial screening and a potential mechanism of action.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Caption: Postulated mechanism of β-lactamase inhibition.
References
Application Notes and Protocols: 5-(Pyridin-2-yl)thiophene-2-carbothioamide against ESBL-producing E. coli
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the activity of 5-(Pyridin-2-yl)thiophene-2-carbothioamide against ESBL-producing Escherichia coli is not extensively available in the reviewed scientific literature. The following application notes and protocols are based on studies of structurally similar compounds, particularly N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, and are intended to serve as a comprehensive guide for the evaluation of the target compound.
Introduction
Extended-spectrum β-lactamase (ESBL)-producing E. coli represents a significant global health threat due to its resistance to a wide range of commonly used β-lactam antibiotics. The development of novel antimicrobial agents with efficacy against these multidrug-resistant pathogens is a critical area of research. Thiophene-based compounds, incorporating pyridine moieties, have emerged as a promising class of antibacterial agents. This document provides a framework for investigating the potential of this compound as a therapeutic agent against ESBL-producing E. coli. The protocols and data presentation formats are adapted from studies on closely related thiophene-carboxamide analogues that have demonstrated activity against these resistant strains.
Potential Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, studies on analogous compounds suggest a multi-faceted mode of action. Molecular docking studies on similar thiophene-carboxamides have indicated potential interactions with the active site of β-lactamase enzymes, suggesting an inhibitory effect on the primary resistance mechanism of ESBL-producing bacteria. Furthermore, some thiophene derivatives have been shown to disrupt bacterial membrane integrity and affect outer membrane proteins (OMPs), leading to bactericidal effects. It is hypothesized that this compound may act by inhibiting β-lactamase, thereby restoring the efficacy of β-lactam antibiotics, and/or by directly compromising the bacterial cell envelope.
Caption: Hypothesized multifaceted mechanism of action.
Data Presentation: Antibacterial Activity of Analogue Compounds
The following tables summarize the antibacterial activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues against an ESBL-producing clinical isolate of E. coli ST131. This data can be used as a benchmark for evaluating the potency of this compound.
Table 1: Zone of Inhibition of Thiophene-Carboxamide Analogues against ESBL-producing E. coli
| Compound ID | Concentration (mg/well) | Zone of Inhibition (mm) |
| 4a | 50 | 13 ± 2 |
| 4c | 50 | 15 ± 2 |
| Control | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Thiophene-Carboxamide Analogues against ESBL-producing E. coli
| Compound ID | MIC (µg/mL) | MBC (µg/mL) |
| 4a | 125 | 250 |
| 4c | 62.5 | 125 |
| Control | - | - |
Experimental Protocols
The following protocols are adapted from established methodologies for the assessment of antibacterial agents against ESBL-producing E. coli.
Bacterial Strain and Culture Conditions
An ESBL-producing clinical isolate of E. coli (e.g., ST131) should be used. The isolate should be confirmed for ESBL production using standard methods such as the double-disk synergy test. Bacteria are to be cultured in Mueller-Hinton Broth (MHB) or on Mueller-Hinton Agar (MHA) at 37°C.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using the broth microdilution method following CLSI guidelines.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of final concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Minimum inhibitory concentration of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial Activity of Structurally Related Compounds
Although specific MIC values for 5-(Pyridin-2-yl)thiophene-2-carbothioamide were not identified in the reviewed literature, studies on analogous compounds containing thiophene and pyridine rings have demonstrated antimicrobial potential. The data presented below is for structurally similar molecules and should be used as a reference for designing antimicrobial screening assays for PYTC.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Thiophene and Pyridine Derivatives
| Compound/Derivative Name | Test Organism | MIC (µg/mL) | Reference |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues (4a and 4c) | ESBL-producing E. coli ST131 | Not explicitly stated in MIC values, but showed high activity. | [1][2] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli K12 and R2-R4 | 0.2-1.3 | [3] |
| Spiro-indoline-oxadiazole derivative of thiophene | Clostridium difficile | 2 to 4 | [4] |
| 2-thiophene carboxylic acid thioureides | Gram-positive bacteria (Bacillus subtilis) | 7.8 - 125 | [5] |
| 2-thiophene carboxylic acid thioureides | Multi-drug resistant Staphylococcus aureus | 125 - 500 | [5] |
| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [5] |
| 2-thiophene carboxylic acid thioureides | Fungi | 31.25 - 62.5 | [5] |
| 6-amino-4-(furan-2-yl)-2-oxo-pyridine-3,5-dicarbonitrile derivatives | MRSA | 62.5 - 125 | [6] |
| Pyridine derivatives (2a, 2b, and 6a) | A. baumannii | 3.9 | [6] |
| Pyridine derivative (6b) | P. aeruginosa | 62.5 | [6] |
| Pyridine derivative (6b) | K. pneumoniae | 125 | [6] |
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound, such as this compound, using the broth microdilution method. This method is a standard procedure for assessing antimicrobial susceptibility.[4]
Materials
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Preparation of Reagents
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution Assay
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum in CAMHB without the test compound.
-
Negative Control: A well containing CAMHB only.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway of Antibacterial Action
The precise mechanism of action for this compound is not yet elucidated. However, many antibacterial agents target essential cellular processes. The following diagram illustrates a hypothetical pathway where a compound inhibits bacterial DNA gyrase, a common target for antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Pyridin-2-yl)thiophene-2-carbothioamide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pyridin-2-yl)thiophene-2-carbothioamide is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The unique structural combination of a pyridine ring, a thiophene core, and a carbothioamide group provides a scaffold that can be readily modified to generate derivatives with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this intermediate in the development of novel therapeutic agents, particularly focusing on its application in the synthesis of kinase inhibitors and anti-inflammatory compounds.
The thiophene ring is a well-established pharmacophore in medicinal chemistry, known to be a bioisosteric replacement for a benzene ring, which can favorably alter a molecule's pharmacokinetic profile.[1] The pyridine moiety is another crucial structural motif in drug design, imparting a broad spectrum of bioactivities.[1] The carbothioamide group is the sulfur analog of the more common carboxamide and is known to contribute to a wide range of pharmacological attributes, including antibacterial, antiviral, and anticancer activities.[1]
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-(2-Pyridyl)thiophene-2-thiocarboxamide | [2] |
| CAS Number | 306934-91-8 | [2] |
| Molecular Formula | C₁₀H₈N₂S₂ | [2] |
| Molecular Weight | 220.31 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically >95% | [2] |
Applications in Pharmaceutical Development
Kinase Inhibitors
Derivatives of the pyridinyl-thiophene scaffold have shown significant promise as inhibitors of various kinases, which are critical regulators of cell signaling and are often implicated in diseases like cancer.[1] Notably, compounds derived from this scaffold have been investigated as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a clinically validated target for acute myeloid leukemia (AML).[3][4]
Mechanism of Action: FLT3 Inhibition
Mutations in the FLT3 gene can lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival in AML.[1][5] FLT3 activation triggers several downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways.[1][5] Inhibitors derived from this compound can be designed to bind to the ATP-binding site of the FLT3 kinase, preventing its phosphorylation and subsequent activation of downstream signaling.
FLT3 Signaling Pathway
Caption: FLT3 signaling pathway and point of inhibition.
Quantitative Data for Thiophene-based Kinase Inhibitors
| Compound Type | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Acylaminothiophene-3-carboxamide derivative | FLT3 | 27 | [6] |
| Diaryl urea derivative | FLT3-ITD | 5.60 | |
| 6-Methyl-isoxazol[3,4-b]pyridine-3-amino derivative | FLT3 | 103 | [7] |
| 1H-Pyrazole-3-carboxamide derivative | FLT3 | 0.089 | [8] |
Anti-inflammatory Agents
Thiophene carboxamide derivatives have also been explored as potential anti-inflammatory agents.[9] Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory drugs remains a significant area of research.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as the NF-κB pathway. The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway and potential inhibition.
Quantitative Data for Thiophene-based Anti-inflammatory Agents
| Compound Type | Assay | IC₅₀ (µM) | Reference |
| Thiophen-2-ylmethylene derivative | TNF-α production inhibition | 1.6 | |
| Tetrasubstituted thiophene derivative | Carrageenan-induced paw edema | - | [9] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the initial synthesis of 2-amino-4-aryl-thiophene-3-carbonitrile via the Gewald reaction, followed by further modifications. A more direct approach involves the Suzuki coupling of a pyridine and a thiophene derivative, followed by conversion of a nitrile to the desired carbothioamide.
Synthetic Workflow
Caption: Synthetic routes to the target intermediate.
Protocol 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbonitrile via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of 2-bromopyridine with a suitable thiophene boronic acid derivative.
Materials:
-
2-Bromopyridine
-
5-Formylthiophene-2-boronic acid (or its pinacol ester)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 eq), 5-formylthiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-(pyridin-2-yl)thiophene-2-carbonitrile.
Protocol 2: Conversion of Nitrile to Thioamide
This protocol describes the conversion of the synthesized 5-(pyridin-2-yl)thiophene-2-carbonitrile to the target intermediate, this compound.
Materials:
-
5-(Pyridin-2-yl)thiophene-2-carbonitrile
-
Hydrogen sulfide (H₂S) gas or a source like sodium hydrosulfide (NaSH)
-
Pyridine or triethylamine
-
Dichloromethane or methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-(pyridin-2-yl)thiophene-2-carbonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature for several hours, or add sodium hydrosulfide (1.5 - 2.0 eq). The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction progress by TLC. The reaction may require gentle heating to proceed to completion.
-
Once the reaction is complete, pour the mixture into water and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.
Synthesis of Bioactive Derivatives
Protocol 3: General Procedure for the Synthesis of N-Substituted 5-(Pyridin-2-yl)thiophene-2-carboxamide Derivatives
This protocol outlines a general method for the derivatization of the carbothioamide intermediate to form N-substituted amides, which can be screened for biological activity.
Materials:
-
This compound
-
A suitable alkyl or aryl halide (e.g., benzyl bromide)
-
A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
A suitable solvent such as dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-substituted 5-(pyridin-2-yl)thiophene-2-carboxamide derivative.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its unique structural features provide a foundation for the development of potent and selective kinase inhibitors and anti-inflammatory agents. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of drug discovery and development to effectively utilize this promising scaffold in their research endeavors. Further exploration and derivatization of this intermediate are likely to yield a new generation of therapeutic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(Pyridin-2-yl)thiophene-2-thiocarboxamide [synhet.com]
- 3. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 7. sciforum.net [sciforum.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound is typically achieved in a two-step process:
-
Step 1: Suzuki-Miyaura Cross-Coupling to form the 5-(pyridin-2-yl)thiophene-2-carbonitrile intermediate.
-
Step 2: Thionation of the nitrile group to yield the final carbothioamide product.
This guide addresses common issues encountered in both stages.
Step 1: Suzuki-Miyaura Cross-Coupling Troubleshooting
Q1: My Suzuki coupling reaction has a low yield or fails completely. What are the most common causes?
Low or no yield in this specific cross-coupling can often be traced to several factors: catalyst system inefficiency, reagent instability, or suboptimal reaction conditions. A systematic troubleshooting approach is crucial.[1]
-
Catalyst Inactivation: The Palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and the formation of inactive Palladium black.
-
Ligand Choice: The coupling of a 2-halopyridine with a thiophene boronic acid/ester can be challenging. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[2] Using bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, can promote the difficult oxidative addition step and shield the metal center.[2]
-
Protodeboronation: Thiophene boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at elevated temperatures or with certain bases.[1] Using the more stable pinacol ester or trifluoroborate salt derivative of the thiophene can mitigate this issue.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical. An inappropriate combination can lead to poor solubility of reagents, slow reaction rates, or promotion of side reactions. A strong base like potassium phosphate (K₃PO₄) is often effective for challenging couplings involving heteroaryl chlorides/bromides.[2]
Q2: I am observing significant amounts of homocoupling byproducts (bipyridine or bithiophene). How can I minimize this?
Homocoupling is a common side reaction, often promoted by the presence of oxygen or when the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[2]
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Using a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.
-
Optimize Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.
Q3: The reaction stalls, leaving unreacted starting material. What can I do?
Incomplete conversion is often due to an insufficiently active catalyst system or a slow oxidative addition step, particularly if using a less reactive aryl halide (e.g., 2-chloropyridine).
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[2]
-
Switch to a More Active Catalyst: If using a standard catalyst like Pd(PPh₃)₄, switching to a more active system with a Buchwald-type ligand (e.g., XPhos, SPhos) is highly recommended for this type of heteroaryl coupling.[2][3]
-
Check Reagent Purity: Verify the purity of your starting materials. Impurities in the halo-pyridine or the boronic ester can inhibit the catalyst.
Step 2: Thionation (Nitrile to Carbothioamide) Troubleshooting
Q1: The conversion of my nitrile intermediate to the thioamide is inefficient. How can I improve the yield?
The direct conversion of an aromatic nitrile to a primary thioamide can be challenging. The choice of thionating agent and reaction conditions is key. While Lawesson's reagent is common for converting amides to thioamides, different reagents are preferred for nitriles.
-
Avoid Gaseous H₂S: Using toxic and difficult-to-handle hydrogen sulfide gas is no longer necessary. Safer and more reliable methods using solid reagents are available.[4]
-
Use NaHS with an Additive: A common and effective method involves reacting the nitrile with sodium hydrogen sulfide (NaHS). The addition of magnesium chloride (MgCl₂) or an amine salt like diethylamine hydrochloride can significantly improve yields.[4][5] These additives are thought to activate the nitrile group.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) are typically effective for this transformation.[5]
Q2: I am isolating the corresponding amide instead of the desired thioamide. What is causing this side reaction?
The formation of the amide byproduct is due to the reaction of an intermediate with residual water in the reaction mixture.[6]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Using anhydrous DMF and high-purity, anhydrous NaHS and MgCl₂ can minimize this side reaction.
-
Purge with Inert Gas: Purging the reaction vessel with an inert gas can help remove atmospheric moisture.
Quantitative Data Tables
Table 1: Influence of Aryl Boronic Acid Substituent on Suzuki Coupling Yield
This table summarizes representative yields for the Suzuki coupling step, modeled after the synthesis of analogous 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. Conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system like 1,4-Dioxane/H₂O at reflux.
| Entry | Aryl Boronic Acid | Yield (%) |
| 1 | 4-Chlorophenyl | 68% |
| 2 | 4-Methoxyphenyl | 57% |
| 3 | 3,5-Dimethylphenyl | 62% |
| 4 | 3,5-Difluorophenyl | 58% |
Data adapted from a similar synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides for illustrative purposes.[7]
Table 2: Comparison of Reagents for Nitrile to Thioamide Conversion
This table compares common, modern methods for the thionation of aromatic nitriles, providing an alternative to gaseous hydrogen sulfide.
| Entry | Thionating Reagent System | Solvent | Typical Yield Range (%) | Reference |
| 1 | NaHS · xH₂O / MgCl₂ · 6H₂O | DMF | 80-99% | [5] |
| 2 | NaHS / Et₂NH·HCl | DMF | 75-95% | [4] |
| 3 | P₄S₁₀ | Pyridine | High | [8] |
| 4 | Thioacetic Acid / CaH₂ | N/A | Good to Excellent | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbonitrile
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a 2-halopyridine and should be optimized for specific substrates.
Materials:
-
2-Bromopyridine (or 2-Chloropyridine)
-
Thiophene-2-boronic acid pinacol ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Bulky Phosphine Ligand (if using a precatalyst without an integrated ligand, e.g., SPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Degassed Solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 eq), thiophene-2-boronic acid pinacol ester (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst system (1-5 mol%).
-
Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 5-(pyridin-2-yl)thiophene-2-carbonitrile.
Protocol 2: Synthesis of this compound
This protocol is adapted from efficient, modern methods for the conversion of aromatic nitriles to primary thioamides.[5]
Materials:
-
5-(Pyridin-2-yl)thiophene-2-carbonitrile
-
Sodium Hydrosulfide Hydrate (NaHS·xH₂O)
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 5-(pyridin-2-yl)thiophene-2-carbonitrile (1.0 eq), sodium hydrosulfide hydrate (2.0 eq), and magnesium chloride hexahydrate (1.0 eq).
-
Add anhydrous DMF and stir the mixture at room temperature.
-
Gently heat the reaction mixture (e.g., to 50-60 °C) to facilitate the reaction.
-
Monitor the disappearance of the starting material by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether to remove impurities.
-
Dry the product under vacuum to yield pure this compound.
Visualized Workflows and Logic
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Suzuki coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
Technical Support Center: Purification of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-(Pyridin-2-yl)thiophene-2-carbothioamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography | 1. Compound is too polar and strongly adsorbs to silica gel: The pyridine and thioamide functional groups can lead to strong interactions with the acidic silica gel. 2. Improper eluent system: The solvent system may not be optimal for eluting the compound effectively. 3. Compound degradation on the column: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel. | 1. Deactivate the silica gel: Prepare a slurry of silica gel with the eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine. 2. Optimize the eluent system: Use a more polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Monitor the separation closely using Thin Layer Chromatography (TLC). 3. Use an alternative stationary phase: Consider using neutral alumina instead of silica gel for acid-sensitive compounds. |
| Product is contaminated with a less polar impurity | 1. Homocoupled byproduct from Suzuki coupling: If the synthesis involves a Suzuki-Miyaura coupling, homocoupling of the boronic acid or halide starting materials can occur (e.g., 2,2'-bipyridine or 2,2'-bithiophene). 2. Unreacted starting material: Less polar starting materials may co-elute with the product. | 1. Optimize column chromatography: Use a longer column to improve separation and a shallow gradient to better resolve closely eluting spots. 2. Recrystallization: If the impurity is present in a small amount, recrystallization from a suitable solvent may remove it. |
| Product is contaminated with a more polar impurity | 1. Unreacted starting material: More polar starting materials (e.g., a boronic acid) may remain. 2. Hydrolysis of the thioamide: The thioamide group can be susceptible to hydrolysis back to the corresponding amide or carboxylic acid, especially under acidic or basic conditions. | 1. Aqueous wash: Perform an aqueous workup before chromatography. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities. 2. Optimize column chromatography: Ensure the eluent system has sufficient polarity to separate the product from more polar impurities. |
| Difficulty in achieving crystallization | 1. Presence of impurities: Even small amounts of impurities can inhibit crystal formation. 2. Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. 3. Supersaturation not achieved: The solution may not be concentrated enough for crystals to form. | 1. Further purification: If the material is not pure enough, consider an additional purification step like a short column chromatography. 2. Solvent screening: Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, acetone/water). 3. Induce crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of the pure compound. |
| Oily product obtained after purification | 1. Residual solvent: High-boiling point solvents from chromatography or recrystallization may be difficult to remove. 2. Compound has a low melting point or is an amorphous solid. | 1. Drying under high vacuum: Dry the sample under high vacuum for an extended period, possibly with gentle heating. 2. Trituration: Add a solvent in which the compound is insoluble (a "poor" solvent) and sonicate or stir the mixture. This can sometimes induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: The most common and effective initial purification methods for this type of compound are recrystallization and flash column chromatography. The choice depends on the purity of the crude material and the nature of the impurities. For relatively pure crude product, recrystallization can be a simple and efficient method. For more complex mixtures containing multiple byproducts, flash column chromatography is generally the preferred primary purification technique.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: While the optimal solvent must be determined empirically, good starting points for recrystallization of pyridine-thiophene compounds include polar protic solvents like ethanol or solvent mixtures such as ethyl acetate/hexanes or acetone/water. The goal is to find a solvent or solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q3: What eluent systems are recommended for column chromatography of this compound on silica gel?
A3: A typical starting point for column chromatography would be a solvent system of moderate polarity, such as a mixture of hexanes and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a system of dichloromethane and methanol may be more effective. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Decomposition on silica gel can occur with sensitive compounds. To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine. This is often done by adding 1-2% triethylamine to the eluent.[1] Alternatively, using a different stationary phase, such as neutral alumina, can be a viable option for acid-sensitive compounds.[1] Minimizing the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography) is also recommended.[1]
Q5: What are the likely impurities from the synthesis of this compound?
A5: If the synthesis involves a Suzuki-Miyaura coupling between a pyridine and a thiophene derivative, common impurities include unreacted starting materials, homocoupled byproducts (e.g., 2,2'-bipyridine or 2,2'-bithiophene), and palladium catalyst residues. If the thioamide is synthesized from a nitrile, unreacted nitrile and potential side products from the thionation reaction can be present.
Experimental Protocols
The following are general experimental protocols for the purification of this compound. These should be considered as starting points and may require optimization based on the specific reaction mixture.
Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Flash Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). The ideal system will show good separation between the desired product (Rf value typically between 0.2 and 0.4) and its impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column (dry loading).
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary to separate all components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Decision workflow for the purification of this compound.
References
Overcoming solubility issues of 5-(Pyridin-2-yl)thiophene-2-carbothioamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 5-(Pyridin-2-yl)thiophene-2-carbothioamide (PTC) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (PTC)?
A1: Based on the physicochemical properties of thiophene-based compounds and protocols for structurally similar molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of PTC. Thiophene and its derivatives are generally insoluble in water but show good solubility in organic solvents like DMSO.
Q2: How do I prepare a stock solution of PTC?
A2: To prepare a stock solution, we recommend starting with a concentration of 10 mM in high-purity DMSO. For related pyridine carbothioamide compounds, 10 mM stock solutions in DMSO are routinely used for in vitro assays.[1] For in vivo studies of similar thiophene-based inhibitors, formulations containing 5% DMSO have been successfully used, indicating its suitability as a solvent.[2]
Q3: My PTC is not dissolving completely in my aqueous assay buffer. What should I do?
A3: Direct dissolution of PTC in aqueous buffers is not recommended due to its poor water solubility. Always prepare a concentrated stock solution in DMSO first. When diluting the DMSO stock into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiment. If precipitation occurs upon dilution, you may need to try one of the advanced solubilization techniques outlined in the troubleshooting guide below.
Q4: What is the known mechanism of action for PTC?
A4: While direct studies on this compound are limited, a closely related compound, referred to as "Thio-2," has been shown to suppress the Androgen Receptor (AR) signaling pathway in castration-resistant prostate cancer models.[2][3][4][5] This suggests that PTC may act as an inhibitor of this pathway.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter precipitation of PTC in their assays. This guide provides systematic steps to address these issues.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of PTC in the final assay medium exceeds its aqueous solubility. | - Lower the final concentration of PTC in your assay. - Decrease the percentage of DMSO in the final dilution by preparing a more concentrated initial stock, if possible. - Consider using a surfactant such as Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your assay buffer to improve solubility. |
| Cloudiness or precipitation in the stock solution over time. | The compound may be degrading or coming out of solution at lower temperatures. | - Store the DMSO stock solution at room temperature or -20°C in tightly sealed vials. - Before use, warm the stock solution to room temperature and vortex thoroughly to ensure it is fully dissolved. - Prepare fresh stock solutions regularly. |
| Inconsistent results between experiments. | Variability in the solubilization of PTC. | - Standardize your protocol for preparing and diluting the PTC stock solution. - Ensure the final DMSO concentration is identical across all wells and experiments. - After diluting the stock into the assay medium, mix thoroughly and visually inspect for any signs of precipitation before adding to cells or other assay components. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PTC in DMSO
Materials:
-
This compound (PTC) powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the mass of PTC required to make a 10 mM solution. The molecular weight of PTC is 220.3 g/mol . For 1 mL of a 10 mM stock, you will need 2.203 mg of PTC.
-
Weigh the calculated amount of PTC powder and place it in a sterile vial.
-
Add the required volume of DMSO to the vial.
-
Vortex the solution vigorously until the PTC is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Diluting PTC Stock Solution for Cell-Based Assays
Materials:
-
10 mM PTC stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM PTC stock solution and bring it to room temperature.
-
Vortex the stock solution briefly.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the medium that will be added to the cells is 0.5% or less.
-
Mix each dilution thoroughly by gentle pipetting or vortexing.
-
Visually inspect the diluted solutions for any signs of precipitation before adding them to your cell cultures.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilizing PTC
Caption: Workflow for preparing and troubleshooting PTC solutions.
Postulated Signaling Pathway Inhibition by PTC
Based on studies of the closely related compound "Thio-2," PTC is hypothesized to inhibit the Androgen Receptor (AR) signaling pathway.[2][3][4][5]
Caption: Postulated inhibition of the Androgen Receptor signaling pathway by PTC.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Method 1: Thionation of 5-(Pyridin-2-yl)thiophene-2-carboxamide
This method typically involves the conversion of the corresponding carboxamide to the carbothioamide using a thionating agent such as Lawesson's reagent.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Solution |
| Inactive Lawesson's Reagent | Use freshly opened or properly stored Lawesson's reagent. The reagent can degrade upon exposure to moisture. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Thionation reactions often require elevated temperatures to proceed efficiently. Monitor the reaction by TLC to avoid decomposition. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and appropriate for the reaction. Toluene and xylene are commonly used. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC. These reactions can sometimes be slow. |
Issue 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Troubleshooting Solution |
| Decomposition of Starting Material or Product | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Side Reactions with Lawesson's Reagent | Use the stoichiometric amount of Lawesson's reagent (0.5 equivalents for a dicarbonyl compound, adjust accordingly for a monocarbonyl). Excess reagent can lead to side products. |
| Hydrolysis of Thioamide | Ensure strictly anhydrous conditions throughout the reaction and work-up to prevent the hydrolysis of the thioamide back to the amide.[1] |
Method 2: Suzuki Coupling of 2-Pyridylboronic Acid and 5-Bromothiophene-2-carbothioamide
This approach involves the palladium-catalyzed cross-coupling of a pyridine boronic acid derivative with a pre-functionalized thiophene.
Issue 1: Low Yield of the Coupled Product
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity | Use a fresh palladium catalyst and ligand. Ensure proper handling to prevent deactivation. |
| Inefficient Transmetalation | The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) can be effective. In some cases, the addition of a small amount of water can facilitate transmetalation with anhydrous K₃PO₄.[2] |
| Protodeboronation of Pyridylboronic Acid | Use milder reaction conditions (lower temperature, shorter reaction time) and anhydrous solvents. Using milder bases like sodium bicarbonate can also reduce this side reaction.[2] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Solution |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction to minimize oxygen, which can promote homocoupling.[2] |
| Dehalogenation of the Thiophene Substrate | Optimize the reaction conditions, including catalyst, ligand, base, and solvent, to favor the cross-coupling pathway.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing this compound via thionation?
A1: The most common side reactions include:
-
Hydrolysis: The primary side reaction is the hydrolysis of the desired thioamide product back to the corresponding carboxamide, especially during aqueous work-up or if wet solvents are used.[1]
-
Incomplete reaction: Unreacted starting carboxamide may remain.
-
Decomposition: At high temperatures, the starting material or product may decompose, leading to a complex mixture of byproducts.
Q2: How can I purify the final product, this compound?
A2: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane, is often effective. Recrystallization from a suitable solvent like ethanol or a mixture of solvents can also be employed to obtain a highly pure product.
Q3: I am observing a significant amount of bipyridine in my Suzuki coupling reaction. What is the cause and how can I prevent it?
A3: The formation of bipyridine is due to the homocoupling of your 2-pyridylboronic acid. This is often caused by the presence of oxygen in the reaction mixture. To prevent this, ensure that your solvents and reagents are thoroughly degassed before use, and maintain a strict inert atmosphere (nitrogen or argon) throughout the entire reaction.[2]
Q4: My Suzuki coupling reaction is not going to completion, and I see evidence of my pyridylboronic acid decomposing. What is happening?
A4: Pyridylboronic acids can be susceptible to protodeboronation, which is the cleavage of the carbon-boron bond. This can be exacerbated by elevated temperatures and the presence of protic sources like water. To mitigate this, you can try using milder reaction conditions (lower temperature), ensuring your solvents are anhydrous, or using a milder base.[2]
Experimental Protocols
Protocol 1: Synthesis via Thionation of 5-(Pyridin-2-yl)thiophene-2-carboxamide
-
Reaction Setup: To a solution of 5-(pyridin-2-yl)thiophene-2-carboxamide (1.0 eq) in anhydrous toluene (10 mL per mmol of amide), add Lawesson's reagent (0.5 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) under an inert atmosphere of nitrogen or argon.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Protocol 2: Synthesis via Suzuki Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 5-bromothiophene-2-carbothioamide (1.0 eq), 2-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₃PO₄ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in thionation reaction.
Caption: Troubleshooting workflow for side product formation in Suzuki coupling.
References
Technical Support Center: Optimization of Reaction Conditions for 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide, a molecule of interest in pharmaceutical and materials science research. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and optimized reaction conditions to help researchers achieve high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields can stem from several factors. Systematically troubleshooting these variables is the most effective approach to improving your results.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material. For the thionation of the corresponding amide with Lawesson's reagent, ensure the reaction is heated sufficiently (e.g., reflux in a suitable solvent like toluene) and for an adequate duration.
-
Purity of Reagents and Solvents: Impurities in the starting materials (5-(pyridin-2-yl)thiophene-2-carboxamide or 5-(pyridin-2-yl)thiophene-2-carbonitrile) or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous, especially when using moisture-sensitive reagents like Lawesson's reagent.
-
Inefficient Mixing: In heterogeneous reactions, such as those involving a partially soluble reagent, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired thioamide product may be unstable under the reaction or workup conditions. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.
Q2: I am struggling with the purification of my thioamide, especially with removing phosphorus-containing byproducts from Lawesson's reagent.
A2: The byproducts of Lawesson's reagent are notoriously difficult to remove due to their similar polarity to many thioamide products. Here are some effective strategies for purification:
-
Aqueous Work-up: A thorough aqueous work-up is crucial before attempting chromatography. Washing the organic extract with copious amounts of water can help remove a significant portion of the phosphorus byproducts.
-
Column Chromatography: While challenging, column chromatography on silica gel is often necessary. A gradient elution system, for example, starting with a non-polar solvent system (like petroleum ether/ether) and gradually increasing the polarity, can effectively separate the product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., acetonitrile or ethanol) can be a highly effective purification method, often yielding pure compounds.
-
Alternative Thionating Reagents: If purification remains a significant issue, consider using alternative thionating reagents that may produce more easily separable byproducts.
Q3: I am observing the formation of an unknown impurity in my final product. What could it be and how can I prevent it?
A3: The most common impurity is often unreacted starting material or partially reacted intermediates.
-
Monitoring the Reaction: Closely monitor the reaction's progress using TLC. This will help you determine the optimal reaction time to ensure the complete consumption of the starting material.
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of your reagents. For thionation with Lawesson's reagent, typically 0.5 equivalents are used per amide functional group.
-
Side Reactions: Depending on the reaction conditions, side reactions can occur. For instance, in the synthesis from a nitrile precursor, incomplete conversion or hydrolysis of the nitrile or the thioamide product can lead to impurities. Optimizing the reaction conditions (temperature, time, and reagents) can minimize these side reactions.
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are outlined below.
Method 1: Thionation of 5-(Pyridin-2-yl)thiophene-2-carboxamide using Lawesson's Reagent
This is a common and effective method for converting an amide to a thioamide.
Materials:
-
5-(Pyridin-2-yl)thiophene-2-carboxamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or another suitable high-boiling solvent like THF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(pyridin-2-yl)thiophene-2-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous work-up by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Method 2: Conversion of 5-(Pyridin-2-yl)thiophene-2-carbonitrile
This method involves the direct conversion of a nitrile to a thioamide using a sulfur source like hydrogen sulfide or its salts.
Materials:
-
5-(Pyridin-2-yl)thiophene-2-carbonitrile
-
Sodium hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S) gas
-
Pyridine (as a basic catalyst and solvent)
-
Ethanol
-
Dilute Hydrochloric Acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 5-(pyridin-2-yl)thiophene-2-carbonitrile in a mixture of pyridine and ethanol in a three-necked flask equipped with a gas inlet tube (if using H₂S), a stirrer, and a reflux condenser.
-
If using sodium hydrosulfide, add it to the solution. If using hydrogen sulfide gas, bubble it slowly through the stirred solution at room temperature. The reaction may be exothermic and require cooling.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove any excess hydrogen sulfide by passing a stream of nitrogen gas.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the thioamide.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid over anhydrous sodium sulfate to yield the pure this compound.[1]
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of thioamides from amides using Lawesson's reagent, which can be adapted for the synthesis of this compound.
| Starting Material | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amide | Lawesson's Reagent (0.5) | Toluene | Reflux | 2-24 | 70-95 | [2] |
| Amide | Lawesson's Reagent (0.7) | THF | Room Temp | 0.5-12 | 80-90 | [2] |
| Acridines | Lawesson's Reagent (2.0) | Toluene | 130 | 4-6 | 85-95 | [3] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthetic pathways and troubleshooting logic.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: 5-(Pyridin-2-yl)thiophene-2-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-(Pyridin-2-yl)thiophene-2-carbothioamide in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns for this compound in solution are hydrolysis of the carbothioamide group, oxidation of the thioamide and thiophene moieties, and potential photodegradation of the thiophene ring. The stability is expected to be influenced by pH, solvent, temperature, and light exposure.
Q2: In which types of solvents is this compound expected to be most and least stable?
A2: Thioamides are generally more stable in aprotic organic solvents such as dichloromethane, ethyl acetate, and acetonitrile.[1] Protic solvents, especially nucleophilic ones like methanol, could potentially react with the electrophilic carbon of the thioamide.[1] In aqueous solutions, stability is highly pH-dependent, with increased degradation observed in alkaline media, likely leading to hydrolysis to the corresponding amide.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The carbothioamide group is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. In alkaline aqueous solutions, thioamides can be readily converted to their corresponding amides.[1] Therefore, it is anticipated that this compound will exhibit lower stability at high pH values. Acidic conditions might also promote hydrolysis, although the rate may differ from that in basic media.
Q4: Is this compound sensitive to light?
A4: The thiophene ring in the molecule suggests a potential for photosensitivity. Thiophene and its derivatives can undergo photocatalytic degradation upon exposure to UV light.[2][3] It is therefore recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Q5: What are the likely degradation products of this compound?
A5: The potential degradation products include:
-
Hydrolysis product: 5-(Pyridin-2-yl)thiophene-2-carboxamide, formed by the conversion of the carbothioamide to an amide.
-
Oxidation products: Oxidation of the thioamide can lead to the corresponding S-oxide or amide.[4][5] The thiophene ring can also be oxidized, potentially leading to ring-opening products under harsh oxidative conditions.
-
Photodegradation products: UV irradiation may lead to various degradation products resulting from reactions of the thiophene ring.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Compound degradation in the experimental solution. | Prepare fresh solutions of the compound before each experiment. Store stock solutions in an appropriate solvent (e.g., anhydrous DMSO or DMF) at -20°C or -80°C and protect from light. Minimize the time the compound spends in aqueous buffers. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Degradation of the compound into one or more new chemical entities. | Characterize the unknown peaks using LC-MS/MS to identify potential degradation products.[6] Compare the retention times with a freshly prepared standard. Consider if the degradation is due to hydrolysis, oxidation, or photodegradation based on the experimental conditions. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to less soluble products. | Determine the solubility of the compound in your chosen solvent system. If solubility is an issue, consider using a co-solvent or adjusting the pH (while being mindful of its effect on stability). Filter solutions before use. |
| Color change of the solution upon storage or during an experiment. | This may indicate chemical degradation, particularly oxidation or photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil. If oxidation is suspected, consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.[7][8][9][10]
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or DMSO).
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution in a chosen solvent at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Withdraw samples at various time points.
-
-
Photostability:
-
Expose an aliquot of the stock solution in a photostability chamber according to ICH guidelines.
-
Keep a control sample in the dark at the same temperature.
-
Withdraw samples at various time points.
-
4. Sample Analysis:
-
Analyze the samples at each time point using a validated stability-indicating HPLC or LC-MS method.[11][12]
-
Quantify the remaining percentage of this compound and any major degradation products.
5. Data Presentation:
-
Summarize the percentage of the parent compound remaining at each time point for each stress condition in a table.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 0 | 100 | - |
| 8 | 85 | 5-(Pyridin-2-yl)thiophene-2-carboxamide | |
| 24 | 60 | 5-(Pyridin-2-yl)thiophene-2-carboxamide | |
| 0.1 M NaOH (60°C) | 0 | 100 | - |
| 8 | 40 | 5-(Pyridin-2-yl)thiophene-2-carboxamide | |
| 24 | 10 | 5-(Pyridin-2-yl)thiophene-2-carboxamide | |
| 3% H₂O₂ (RT) | 0 | 100 | - |
| 8 | 90 | Oxidized derivatives | |
| 24 | 75 | Oxidized derivatives | |
| Photostability (ICH) | 0 | 100 | - |
| 8 | 92 | Photodegradants | |
| 24 | 80 | Photodegradants |
Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "DEGRADATION OF PYRIDINE DERIVATIVES BY SOIL MICROORGANISMS (MICROCOCCU" by GERALD KENNETH SIMS [docs.lib.purdue.edu]
- 4. Effect of pyridine poisoning on the kinetics of thiophene hydrogenolysis and hexene hydrogenation (Journal Article) | OSTI.GOV [osti.gov]
- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation [sgs.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two main stages:
-
Formation of the 2-arylthiophene core: This is commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
-
Introduction and conversion of the C2 functional group: This usually involves the conversion of a precursor functional group (e.g., carboxylic acid, ester, nitrile, or amide) at the 2-position of the thiophene ring into the desired carbothioamide. The most prevalent methods are the thionation of the corresponding carboxamide using Lawesson's reagent or the reaction of the corresponding nitrile with a source of hydrogen sulfide.
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The nature and prevalence of impurities will depend on the specific synthetic route chosen. However, some common impurities across different routes include:
-
Starting materials: Unreacted precursors from both the cross-coupling and the functional group transformation steps.
-
Byproducts from the cross-coupling reaction: Homocoupled products from both the pyridine and thiophene coupling partners.
-
Byproducts from the thionation reaction: Phosphorus-containing byproducts from Lawesson's reagent and the corresponding carboxamide from incomplete thionation.
-
Side-reaction products: Depending on the reaction conditions, side reactions such as hydrolysis of the carbothioamide back to the carboxamide or further reactions of the sulfur moiety can occur.
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurity formation, consider the following:
-
Optimize reaction conditions: Carefully control reaction temperature, time, and stoichiometry of reagents.
-
Ensure high purity of starting materials: Use highly pure precursors to avoid introducing impurities from the outset.
-
Inert atmosphere: For cross-coupling reactions, maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical to prevent degradation of the catalyst and starting materials.
-
Effective work-up procedures: Implement appropriate aqueous work-ups, especially after thionation with Lawesson's reagent, to remove reagent-derived byproducts.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | - Inefficient cross-coupling reaction.- Incomplete thionation of the amide precursor.- Degradation of the product during work-up or purification. | - Screen different palladium catalysts, ligands, and bases for the cross-coupling step.- Ensure the thionating agent (e.g., Lawesson's reagent) is fresh and used in the correct stoichiometry.- Increase reaction time or temperature for the thionation step, monitoring by TLC.- Use mild conditions for work-up and purification; avoid strong acids or bases if the product is sensitive. |
| Presence of significant amounts of starting materials in the crude product | - Insufficient reaction time or temperature.- Deactivation of the catalyst (in cross-coupling reactions).- Insufficient amount of thionating agent. | - Extend the reaction time and/or increase the temperature, monitoring the reaction progress by TLC.- Use a fresh batch of catalyst or increase the catalyst loading.- Add a slight excess of the thionating agent. |
| Difficulty in removing phosphorus-containing byproducts after thionation with Lawesson's reagent | - The primary byproduct of Lawesson's reagent is a six-membered phosphorus-containing ring which can have similar polarity to the product.[1] | - After the reaction, quench with an alcohol like ethanol or ethylene glycol and reflux to convert the byproduct into a more polar species that is easier to remove by chromatography or extraction.[1]- Perform a thorough aqueous work-up. |
| Formation of homocoupled byproducts in the cross-coupling step | - Suboptimal reaction conditions (e.g., temperature, catalyst, or ligand). | - Adjust the reaction temperature.- Screen different phosphine ligands for the palladium catalyst.- Ensure slow addition of the organometallic reagent if applicable. |
| Hydrolysis of the carbothioamide to the carboxamide | - Presence of water during the reaction or work-up, especially under acidic or basic conditions. | - Use anhydrous solvents and reagents.- Perform the work-up under neutral pH conditions if possible. |
Experimental Protocols
Protocol 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carboxamide (Precursor)
This protocol describes a typical Suzuki coupling to form the C-C bond between the pyridine and thiophene rings, followed by functionalization to the carboxamide.
Materials:
-
2-Bromopyridine
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂ with PPh₃ as ligand, 0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solution of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add 2-bromopyridine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thionation of 5-(Pyridin-2-yl)thiophene-2-carboxamide
This protocol describes the conversion of the carboxamide to the carbothioamide using Lawesson's reagent.
Materials:
-
5-(Pyridin-2-yl)thiophene-2-carboxamide
-
Lawesson's Reagent
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Ethanol or Ethylene Glycol
Procedure:
-
Dissolve 5-(pyridin-2-yl)thiophene-2-carboxamide (1.0 equivalent) in an anhydrous solvent (e.g., toluene or THF) in a reaction flask under an inert atmosphere.
-
Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethanol or ethylene glycol and reflux for a period (e.g., 1-2 hours) to decompose the phosphorus byproduct.[1]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and perform an aqueous work-up.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity | Source | Typical Amount (by crude LC-MS or NMR) | Identification Method |
| 5-(Pyridin-2-yl)thiophene-2-carboxamide | Incomplete thionation | 1-10% | LC-MS, ¹H NMR |
| 2-Bromopyridine | Unreacted starting material | < 5% | GC-MS, LC-MS |
| 5-Substituted thiophene precursor | Unreacted starting material | < 5% | LC-MS, ¹H NMR |
| Bipyridine | Homocoupling of 2-bromopyridine | 1-3% | LC-MS, ¹H NMR |
| Dithiophene | Homocoupling of thiophene precursor | 1-3% | LC-MS, ¹H NMR |
| Phosphorus-containing byproduct | From Lawesson's reagent | Variable, can be significant without proper work-up | ³¹P NMR, LC-MS |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the scaled-up synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide. The information is tailored for researchers, scientists, and professionals in drug development.
Overall Synthesis Workflow
The synthesis of this compound is most effectively approached in a two-stage process. The first stage involves the formation of the core heterocyclic structure, 5-(pyridin-2-yl)thiophene-2-carbonitrile, via a palladium-catalyzed Suzuki cross-coupling reaction. The second stage is the conversion of the nitrile functional group to the desired carbothioamide.
Stage 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbonitrile via Suzuki Coupling
This stage focuses on the palladium-catalyzed cross-coupling of a pyridine derivative with a thiophene derivative to form the key intermediate.
Experimental Protocol
Objective: To synthesize 5-(pyridin-2-yl)thiophene-2-carbonitrile from 2-bromopyridine and 5-formylthiophene-2-boronic acid. The formyl group can be converted to a nitrile in a subsequent step, or a commercially available cyanothiophene boronic acid derivative can be used. For the purpose of this guide, we will outline the coupling with a pre-existing cyano group on the thiophene boronic acid.
Materials:
-
2-Bromopyridine
-
5-Cyanothiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: To a clean, dry, and nitrogen-purged reactor, add 5-cyanothiophene-2-boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the reactor. Stir the mixture for 15 minutes under a nitrogen atmosphere.
-
Reactant Addition: Add 2-bromopyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Parameter | Value | Notes |
| Yield | 75-90% | Highly dependent on catalyst, ligand, and reaction conditions. |
| Reaction Time | 4-8 hours | Monitor by TLC/LC-MS for completion. |
| Temperature | 80-100°C | Higher temperatures may lead to degradation. |
| Catalyst Loading | 1-5 mol% | Lower loading may be possible with highly active catalysts. |
| Ligand to Metal Ratio | 2:1 to 4:1 | Can be optimized to improve yield and stability. |
Troubleshooting and FAQs for Suzuki Coupling
Q1: My reaction is not going to completion, or the yield is very low. What are the common causes?
A1:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Old or improperly stored catalyst may have reduced activity. Consider using a pre-catalyst.
-
Oxygen Contamination: The reaction is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (nitrogen or argon).
-
Poor Quality Reagents: Use high-purity starting materials. Impurities in the boronic acid or halide can inhibit the catalyst.
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure the base is anhydrous and of sufficient quantity.
-
Ligand Degradation: Some phosphine ligands can be sensitive to air and temperature.
Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize this?
A2:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.
-
Choice of Ligand: Different ligands can influence the relative rates of cross-coupling versus homocoupling. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
Q3: How do I remove the palladium catalyst from my final product?
A3:
-
Column Chromatography: This is the most common lab-scale method.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb residual palladium.
-
Metal Scavengers: Commercially available silica-based metal scavengers can be used to bind and remove palladium.
Stage 2: Synthesis of this compound
This stage involves the conversion of the nitrile intermediate to the final thioamide product.
Experimental Protocol
Objective: To convert 5-(pyridin-2-yl)thiophene-2-carbonitrile to this compound.
Materials:
-
5-(Pyridin-2-yl)thiophene-2-carbonitrile
-
Sodium hydrosulfide (NaSH)
-
Magnesium chloride (MgCl₂)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 5-(pyridin-2-yl)thiophene-2-carbonitrile (1.0 equivalent) in DMF.
-
Reagent Addition: Add sodium hydrosulfide (1.5 equivalents) and magnesium chloride (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into cold water.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry. If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Quantitative Data
| Parameter | Value | Notes |
| Yield | 80-95% | Can be nearly quantitative with pure starting material.[1] |
| Reaction Time | 2-6 hours | Longer times may be needed for less reactive nitriles. |
| Temperature | 50-70°C | Higher temperatures can lead to byproduct formation. |
| Reagent Equivalents | 1.5-2.0 eq. of NaSH | An excess is used to drive the reaction to completion. |
Troubleshooting and FAQs for Thioamide Synthesis
Q1: The conversion of my nitrile to the thioamide is slow or incomplete.
A1:
-
Reagent Quality: Sodium hydrosulfide can degrade upon exposure to air and moisture. Use fresh, high-quality reagent.
-
Temperature: A modest increase in temperature may improve the reaction rate, but be cautious of potential side reactions.
-
Solvent: Ensure the DMF is anhydrous, as water can hydrolyze the nitrile to the corresponding amide under certain conditions.
Q2: I am getting the corresponding amide as a byproduct. How can I avoid this?
A2:
-
Anhydrous Conditions: As mentioned, ensure all reagents and solvents are dry.
-
Reaction Time: Do not prolong the reaction unnecessarily once the starting material is consumed, as this can increase the chance of hydrolysis.
Q3: An alternative method uses Lawesson's reagent to convert an amide to a thioamide. What are the challenges with this approach on a large scale?
A3:
-
The use of Lawesson's reagent generates a stoichiometric amount of a phosphorus-containing byproduct which can be difficult to separate from the desired product by chromatography on a large scale.[2][3]
-
Modified workup procedures, such as quenching the reaction with ethylene glycol, have been developed to convert the byproduct into a more polar species that is easier to remove during aqueous workup, thus avoiding the need for chromatography.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-(Pyridin-2-yl)thiophene-2-carbothioamide.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.
| Issue Encountered | Potential Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not sufficiently saturated. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. |
| Nucleation has not occurred. | Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, add a "seed" crystal of the pure compound if available. | |
| Compound "oils out" instead of crystallizing | The solution is excessively supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the saturation level. Allow the solution to cool more slowly. |
| The cooling process is too rapid. | Let the solution cool gradually to room temperature before placing it in a cold bath. | |
| Significant impurities are present. | Consider a preliminary purification step, such as flash chromatography, before attempting recrystallization. | |
| Low recovery of purified compound | Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The crystals are soluble in the cold washing solvent. | Ensure the solvent used for washing the crystals is ice-cold to minimize dissolution of the product. | |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely. | |
| Discolored crystals | Impurities are trapped in the crystal lattice. | Recrystallize the material a second time. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
Solvent Selection Guide
| Solvent Class | Examples | Suitability for Dissolving (Hot) | Suitability for Crystallizing (Cold) | Notes |
| Protic Solvents | Ethanol, Methanol, Isopropanol | Good | Fair to Good | The polar carbothioamide group should allow for solubility in hot alcohols. Crystallization may be induced by cooling or by adding a less polar co-solvent. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Good | Fair | These solvents are likely to dissolve the compound when heated. Their lower polarity compared to alcohols might lead to better crystal formation upon cooling. |
| Aromatic Solvents | Toluene, Xylene | Fair to Good | Good | The aromatic nature of these solvents will interact favorably with the pyridine and thiophene rings. They are less likely to dissolve the polar carbothioamide group at room temperature, making them good candidates for crystallization. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Fair to Good | Fair | May be effective, but care should be taken with THF as it can be difficult to remove completely. |
| Halogenated Solvents | Dichloromethane, Chloroform | Good | Poor | These are likely good solvents at room temperature, making them less suitable for crystallization unless used in a solvent/anti-solvent system. |
| Non-polar Solvents | Hexane, Heptane | Poor | Excellent (as anti-solvents) | These are unlikely to dissolve the compound but can be used as anti-solvents to induce crystallization from a more polar solution. |
Q2: How can I improve the purity of my product if recrystallization is not effective?
A2: If impurities persist after recrystallization, column chromatography is a recommended purification method. For thiophene carboxamide derivatives, silica gel is a common stationary phase. If the compound shows signs of degradation on silica gel, consider deactivating the silica by adding a small percentage of a base like triethylamine (1-2%) to the eluent. Alternatively, neutral alumina can be used as the stationary phase for acid-sensitive compounds.
Q3: My compound seems to be a stubborn oil. What else can I try?
A3: If standard cooling and scratching techniques fail, consider using a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or acetone) at room temperature. Then, slowly add a poor solvent (e.g., hexane or heptane) in which the compound is insoluble until the solution becomes persistently cloudy. This indicates the point of saturation, and crystals may start to form. Sometimes, warming this cloudy solution until it becomes clear and then allowing it to cool slowly can also promote crystallization.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the solvent until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Enhancing the biological activity of 5-(Pyridin-2-yl)thiophene-2-carbothioamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-(Pyridin-2-yl)thiophene-2-carbothioamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of this compound and its derivatives?
While direct experimental data for this compound is limited, derivatives with the pyridinyl-thiophene scaffold have been identified as potent inhibitors of various kinases.[1] Research on structurally similar compounds, such as fused thiophene derivatives, suggests that a prominent mechanism of action is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[2][3][4][5][6] This dual inhibition can halt tumor progression by interfering with key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3]
Q2: What are the potential therapeutic applications of these compounds?
Given their kinase inhibitory activity, particularly against the VEGFR-2/AKT pathway, these compounds are promising candidates for anticancer drug development.[2][3][4][5][6] The pyridine and thiophene heterocycles are considered privileged pharmacophores in medicinal chemistry and are present in numerous bioactive compounds with a wide range of activities, including anticancer, antiviral, and antioxidant effects.[1]
Q3: I am having trouble with the synthesis of my this compound derivative. What are some common issues?
Common challenges in the synthesis of related pyridine carbothioamide derivatives include inconsistent yields and the presence of impurities.[7] Inconsistent yields can often be attributed to the purity of starting materials, suboptimal reaction temperatures, and incorrect reaction times.[7] The presence of polar impurities may require purification by column chromatography if recrystallization is insufficient.[7] For specific troubleshooting steps, please refer to the Troubleshooting Guide below.
Q4: My compound is not showing the expected biological activity in my cell-based assays. What could be the reason?
Several factors could contribute to a lack of biological activity. Inconsistent cell seeding density can lead to variable results.[7] It is also important to consider the "edge effect" in microplates, where wells on the outer edges are more prone to evaporation.[7] Additionally, the compound itself might interfere with the assay. For example, in an MTT assay, the compound could react with the MTT reagent or absorb at the measurement wavelength.[7] Running a cell-free control can help to identify such interference.[7]
Q5: How should I prepare my this compound derivative for in vitro assays?
For in vitro assays, these compounds are typically dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that could be toxic to the cells (typically <0.5%). A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or Inconsistent Yields | Impure starting materials (e.g., 2-picoline, sulfur).[7] | Use freshly distilled or high-purity starting materials.[7] |
| Sub-optimal reaction temperature.[7] | Ensure a consistent and accurate reaction temperature is maintained using a temperature-controlled heating mantle.[7] | |
| Incorrect reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Oily Product Instead of Solid | Incomplete removal of solvent. | Ensure all residual solvent is removed under reduced pressure.[7] |
| Product may require induction to solidify. | Try triturating the oily product with a non-polar solvent like hexane to induce solidification.[7] | |
| Presence of Impurities | Incomplete reaction or side reactions. | Optimize reaction conditions (temperature, time, stoichiometry of reactants). |
| Insufficient purification. | If recrystallization is ineffective, consider purification by column chromatography on silica gel.[7] |
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density.[7] | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.[7] |
| "Edge effect" in the microplate.[7] | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation.[7] | |
| Unexpected Results in MTT Assay | Interference of the compound with the MTT reagent.[7] | Run a control with the compound in cell-free media to check for any direct reaction with MTT.[7] |
| Compound absorbs at the measurement wavelength.[7] | Measure the absorbance of the compound in cell-free media at the assay wavelength and subtract this background from the experimental wells.[7] | |
| Low Compound Potency | Compound precipitation in media. | Check the solubility of the compound in the final assay medium. If it precipitates, consider using a lower concentration range or a different solvent system (while ensuring solvent toxicity is controlled). |
| Inappropriate incubation time. | Optimize the incubation time for the compound with the cells. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal duration for observing an effect. |
Quantitative Data
The following table summarizes the in vitro anticancer activity of some fused thiophene derivatives that are structurally related to this compound and act as VEGFR-2/AKT dual inhibitors.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 3b | HepG2 (Liver Cancer) | 3.105 | [4][5][6] |
| PC-3 (Prostate Cancer) | 2.15 | [4][5][6] | |
| 4c | HepG2 (Liver Cancer) | 3.023 | [4][5][6] |
| PC-3 (Prostate Cancer) | 3.12 | [4][5][6] |
The following table presents the kinase inhibitory activity of these related compounds.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 3b | VEGFR-2 | 0.126 | [4][5][6] |
| AKT | 6.96 | [3][4][6] | |
| 4c | VEGFR-2 | 0.075 | [4][5][6] |
| AKT | 4.60 | [3][4][6] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route for this class of compounds is the Suzuki cross-coupling reaction to form the 5-(pyridin-2-yl)thiophene core, followed by conversion of a nitrile group to the carbothioamide.[1]
Step 1: Suzuki Cross-Coupling
-
To a reaction vessel, add 5-bromothiophene-2-carbonitrile, 2-pyridylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-(pyridin-2-yl)thiophene-2-carbonitrile.
Step 2: Conversion to Carbothioamide
-
Dissolve the 5-(pyridin-2-yl)thiophene-2-carbonitrile in a mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the excess hydrogen sulfide by purging with nitrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final this compound derivative.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
Caption: VEGFR-2/AKT signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for the in vitro MTT cell viability assay.
References
- 1. This compound | 306934-91-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis: 5-(Pyridin-2-yl)thiophene-2-carbothioamide and Doxorubicin in Oncology
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison between the established chemotherapeutic agent, Doxorubicin, and the emerging class of anticancer compounds, Pyridine Carbothioamides (PCAs), with a focus on 5-(Pyridin-2-yl)thiophene-2-carbothioamide. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related and functionally similar PCA derivatives to provide a meaningful comparison against the well-documented profile of Doxorubicin.
The objective is to present a clear, data-driven analysis of their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
The anticancer effects of Doxorubicin and Pyridine Carbothioamide derivatives are initiated through fundamentally different molecular interactions, leading to distinct cellular responses.
Doxorubicin: A Multi-Faceted Assault on Cancer Cells
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy, known for its broad-spectrum efficacy.[1] Its primary mechanisms of action are:
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DNA Intercalation and Topoisomerase II Inhibition : Doxorubicin inserts itself into the DNA helix, which obstructs the action of Topoisomerase II, an enzyme essential for relieving DNA torsional stress during replication.[2] This leads to the stabilization of the DNA-Topoisomerase II complex, resulting in DNA double-strand breaks, cell cycle arrest, and the activation of apoptotic pathways.[2][3]
-
Generation of Reactive Oxygen Species (ROS) : Doxorubicin is metabolized to a semiquinone form, a reaction that generates free radicals.[1] This surge in ROS induces oxidative stress, causing damage to DNA, proteins, and cellular membranes, further contributing to cell death.[1]
-
Apoptosis Induction : The cellular damage triggered by Doxorubicin activates both intrinsic and extrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are the executioners of programmed cell death.[1][4][5]
Pyridine Carbothioamides (PCAs): Targeting the Cytoskeleton
Recent studies on sulfonamide-functionalized 2-Pyridinecarbothioamide (2-PCT) derivatives have identified them as a promising class of anticancer agents with a distinct mechanism of action.[6]
-
Tubulin Polymerization Inhibition : These PCA derivatives function as anti-mitotic agents by inhibiting tubulin polymerization.[6] They bind to the colchicine site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules.[6]
-
Cell Cycle Arrest and Apoptosis : The interference with microtubule function leads to a halt in the cell cycle, specifically in the G2/M phase.[6][7] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[6] Some pyridine derivatives have also been shown to induce apoptosis through the c-Jun N-terminal kinase (JNK) signaling pathway.[6][7]
Performance Data: Cytotoxicity and Cellular Effects
The following tables summarize the quantitative data on the cytotoxic effects of Doxorubicin and representative PCA derivatives on various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit the growth of 50% of cancer cells. Lower values denote higher potency.
| Compound | A549 (Lung) (µM) | MCF-7 (Breast) (µM) | PC-3 (Prostate) (µM) | HepG2 (Liver) (µM) | Other Cell Lines (µM) |
| PCA Derivative 3 | 4.9[2] | 2.1[2] | 1.2[2][6] | 1.9[2] | - |
| PCA Derivative 5 | 9.1[2] | 4.3[2] | 1.8[2] | 4.8[2] | - |
| Doxorubicin | 0.07 - 1.5[8][9] | 0.45 - 2.5[2] | 3.2 - 8.0[2][8] | ~12.18[3] | LNCaP: 0.25[8], HeLa: 1.0[8] |
*Data for PCA Derivatives 3 and 5 are for specific N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides and serve as representatives for this class of compounds.[2] Notably, in the PC-3 prostate cancer cell line, these PCA derivatives were found to be up to 2.5-fold more potent than doxorubicin.[6]
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Markers |
| Pyridine Carbothioamide Derivatives | G2/M Phase Arrest[6][7] | Yes[6][7] | Upregulation of p53, p21, and JNK[7] |
| Doxorubicin | G1/S and/or G2/M Phase Arrest (cell line dependent)[10][11] | Yes[1][12][13] | Activation of Caspases 3, 7, 8; Upregulation of Bax; Downregulation of Bcl-2[1][13] |
Experimental Protocols & Workflows
Standardized assays are crucial for evaluating and comparing the efficacy of anticancer compounds. Below are detailed protocols for key in vitro experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C with 5% CO₂.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., PCA derivative or Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with the desired compound concentrations for the appropriate duration. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.
Protocol:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment.
-
Fixation: Wash the cells with PBS, then fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[4][7]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[4]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[7]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.[7]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[4]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content (fluorescence intensity).
Conclusion
This guide provides a comparative overview of Doxorubicin and the emerging class of Pyridine Carbothioamide derivatives.
-
Doxorubicin remains a highly potent, broad-spectrum chemotherapeutic agent. Its efficacy is rooted in its ability to inflict extensive DNA damage and induce oxidative stress.[1][2] However, its clinical use is often limited by significant side effects, including cardiotoxicity.
-
Pyridine Carbothioamide (PCA) derivatives represent a promising avenue for anticancer drug development. Their distinct mechanism of targeting tubulin polymerization offers an alternative to DNA-damaging agents.[6] Data from representative sulfonamide-functionalized PCAs show potent cytotoxic activity, in some cases exceeding that of Doxorubicin in specific cancer cell lines like PC-3.[2][6] Furthermore, these derivatives have demonstrated a higher selectivity for cancer cells over normal cells compared to Doxorubicin, suggesting a potential for a wider therapeutic window.[6]
While further research is required to elucidate the specific activity and therapeutic potential of This compound , the data from related compounds strongly support the continued investigation of this chemical scaffold as a source of novel, potent, and potentially more selective anticancer agents.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 [mdpi.com]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of Pyridine-Thiophene Derivatives in Oncology: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, pyridine-thiophene derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of recently developed pyridine-thiophene derivatives, summarizing their anticancer performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways.
I. Comparative Anticancer Activity of Pyridine-Thiophene Derivatives
The following table summarizes the in vitro anticancer activity of various pyridine-thiophene derivatives against a panel of human cancer cell lines. The data highlights the diversity of structures and their corresponding potencies, providing a basis for structure-activity relationship (SAR) studies and further drug development.
| Derivative Class | Specific Compound(s) | Cancer Cell Line(s) | Activity (IC50/GI50 in µM) | Reference |
| Imidazo[1,2-a]pyridine-thiophene | Compound 5o | MOLM14 (AML) | GI50: 0.52 (FLT3-ITD), 0.53 (FLT3-ITD D835Y), 0.57 (FLT3-ITD F691L) | [1] |
| 3-(Thiophen-2-ylthio)pyridine | Compound 22 | HepG2 (Hepatocellular Carcinoma), WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | IC50: 2.98 (HepG2), 4.34 (WSU-DLCL2) | [2] |
| Pyridine-Thiophene Hybrids | Not specified | Ehrlich Ascites Carcinoma (EAC) | Compounds 2j and 6 showed higher activity than the reference drug. | [3] |
| Thiophenyl Thiazolyl-Pyridine | Compounds 8e and 8f | A549 (Lung Cancer) | IC50: 0.302 (8e), 0.788 (8f) | [4] |
| Pyridothienopyrimidines | Compounds 3a, 5a, 9b | HepG-2 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer) | IC50: 1.17–2.79 | [5] |
II. Experimental Protocols
The data presented in this guide is based on established and validated experimental protocols. Below are detailed methodologies for the key assays cited.
A. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine-thiophene derivatives and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
B. Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. For instance, compound 22 from the 3-(thiophen-2-ylthio)pyridine series was found to arrest HepG2 cells in the G1/G0 phase[2].
C. Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of the compounds to inhibit the activity of specific protein kinases, which are often dysregulated in cancer.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor. This can be done using various formats, such as fluorescence-based assays or radiometric assays.
-
Reaction Mixture: The reaction mixture typically includes the purified kinase enzyme, its specific substrate (e.g., a peptide or protein), ATP (as a phosphate donor), and the test compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set period at an optimal temperature.
-
Detection: The amount of phosphorylated substrate is quantified. In fluorescence-based assays, this might involve using a phosphorylation-specific antibody labeled with a fluorescent probe.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined. For example, imidazo[1,2-a]pyridine-thiophene derivatives were identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3)[1], and 3-(thiophen-2-ylthio)pyridine derivatives showed inhibitory activity against FGFR2, FGFR3, EGFR, Janus kinase, and RON[2].
III. Visualizing Mechanisms of Action
To illustrate the cellular processes affected by these pyridine-thiophene derivatives, the following diagrams depict a generalized experimental workflow and a key signaling pathway targeted by these compounds.
IV. Conclusion
Pyridine-thiophene derivatives represent a versatile scaffold for the development of potent anticancer agents. The studies highlighted in this guide demonstrate their efficacy against a range of cancer cell lines, operating through mechanisms that include the inhibition of key signaling kinases and induction of cell cycle arrest. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the comparative analysis of existing compounds and guiding the design of next-generation pyridine-thiophene-based cancer therapeutics. Further investigations into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds are warranted to translate their preclinical promise into clinical applications.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of 5-(Pyridin-2-yl)thiophene-2-carbothioamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer mechanism of 5-(Pyridin-2-yl)thiophene-2-carbothioamide (PTCA). Due to the limited direct experimental data on PTCA, this validation is based on the well-documented anticancer activities of structurally similar thiophene-based compounds. The performance of this class of compounds is compared with established anticancer agents, Combretastatin A-4 and Sorafenib, to offer a predictive framework for the therapeutic potential of PTCA.
Comparative Anticancer Activity
Thiophene derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several thiophene-based compounds, alongside the comparator drugs, are presented in Table 1. This data suggests that compounds with the thiophene scaffold can exhibit potent anticancer activity, often in the low micromolar range. The presence of a pyridine ring and a carbothioamide group in PTCA suggests it may share similar potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Thiophene Carboxamide | Compound 2b (CA-4 Biomimetic) | Hep3B (Liver) | 5.46[1][2] |
| Compound 2e (CA-4 Biomimetic) | Hep3B (Liver) | 12.58[1][2] | |
| Thiophene Pyridine based compound | A549 (Lung) | Not specified | |
| Thiophene Pyridine based compound | PC-3 (Prostate) | Not specified | |
| Thiophene Pyridine based compound | MDA-MB-231 (Breast) | Not specified | |
| Fused Thienopyrrole (Compound 3b) | HepG2 (Liver) | 3.105[3] | |
| Fused Thienopyrrole (Compound 3b) | PC-3 (Prostate) | 2.15[3] | |
| Pyrrolothienopyrimidine (Compound 4c) | HepG2 (Liver) | 3.023[3] | |
| Pyrrolothienopyrimidine (Compound 4c) | PC-3 (Prostate) | 3.12[3] | |
| Bis-Chalcone with Thiophene (5a) | MCF-7 (Breast) | 7.87[4] | |
| Bis-Chalcone with Thiophene (5b) | MCF-7 (Breast) | 4.05[4] | |
| Bis-Chalcone with Thiophene (5a) | HCT116 (Colon) | 18.10[4] | |
| Bis-Chalcone with Thiophene (9a) | HCT116 (Colon) | 17.14[4] | |
| Bis-Chalcone with Thiophene (5a) | A549 (Lung) | 41.99[4] | |
| Comparator: Tubulin Inhibitor | Combretastatin A-4 (CA-4) | Ovarian Cancer (Mean) | 3.18 (1-hour exposure) |
| Comparator: Multi-kinase Inhibitor | Sorafenib | Ehrlich Ascites Carcinoma | ~68.99 |
Postulated Anticancer Mechanisms of Thiophene Derivatives
Based on existing literature for related compounds, the anticancer activity of this compound is likely mediated through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Many thiophene derivatives have been shown to induce programmed cell death in cancer cells. This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.
Cell Cycle Arrest
Thiophene-containing compounds have been observed to cause cell cycle arrest, frequently at the G0/G1 or G2/M phases.[5] This disruption of the normal cell cycle progression prevents cancer cell proliferation and can lead to apoptosis.
Comparative Signaling Pathways
The anticancer effects of PTCA and its analogs can be contextualized by comparing their likely signaling targets with those of Combretastatin A-4 and Sorafenib.
Caption: Comparative overview of the potential anticancer signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the anticancer mechanism of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide: A Guide to Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical biological cross-reactivity of the novel compound 5-(Pyridin-2-yl)thiophene-2-carbothioamide. While direct experimental data for this specific molecule is limited, this document extrapolates a plausible activity profile based on the known biological effects of structurally similar pyridine-thiophene compounds. The primary aim is to offer a framework for assessing potential on-target and off-target effects in preclinical research, thereby guiding more focused and efficient drug discovery efforts.
The pyridine-thiophene scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases.[1] Based on this, we hypothesize that this compound is a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[2][3]
This guide will compare the hypothetical kinase inhibition profile of this compound with two well-established multi-kinase inhibitors, Sunitinib and Sorafenib, both of which are known to target VEGFR-2.[4][5]
Quantitative Kinase Inhibition Profile
The following table presents a hypothetical, yet plausible, in vitro kinase inhibition profile for this compound compared to Sunitinib and Sorafenib. The IC50 values, representing the half-maximal inhibitory concentration, are used to quantify the potency of each compound against a panel of selected kinases. Lower IC50 values indicate greater potency. This illustrative data is designed to highlight the concept of a selectivity profile, where a compound may inhibit its primary target potently while having varied effects on other, off-target kinases.
| Kinase Target | This compound (Hypothetical IC50 in nM) | Sunitinib (Representative IC50 in nM) | Sorafenib (Representative IC50 in nM) |
| VEGFR-2 (KDR) | 50 | 80 [4] | 90 [4] |
| PDGFR-β | 250 | 2[4] | 57[4] |
| c-Kit | 800 | 2[4] | 68[4] |
| FLT3 | >1000 | 50 | 59[4] |
| Raf-1 | >5000 | >10000 | 6[4] |
| B-Raf | >5000 | >10000 | 22[4] |
| EGFR | >10000 | >10000 | >10000 |
| SRC | 1500 | 250 | 500 |
| p38α | >10000 | >10000 | 38[6] |
| AMPK | >10000 | High (implicated in cardiotoxicity)[7][8] | - |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. The values for Sunitinib and Sorafenib are representative values from published literature and may vary depending on the specific assay conditions.
Experimental Protocols
To empirically determine the cross-reactivity profile of a compound like this compound, a series of standardized in vitro assays are necessary. Below are detailed protocols for a representative kinase inhibition assay and a cell viability assay, which are fundamental in characterizing the potency and cytotoxic effects of small molecule inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the test compound to the kinase of interest.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO, typically starting from 10 mM. Then, create an intermediate dilution series in the kinase buffer.
-
Kinase Solution: Dilute the recombinant kinase (e.g., VEGFR-2) to the desired concentration in the kinase buffer.
-
Tracer Solution: Prepare the fluorescently labeled ATP-competitive tracer (provided in the LanthaScreen™ kit) at the recommended concentration in the kinase buffer.
-
Antibody Solution: Prepare the Europium-labeled anti-tag antibody (e.g., anti-GST) at the recommended concentration in the kinase buffer.
2. Assay Procedure:
-
Dispense 2.5 µL of the test compound dilutions into the wells of a 384-well microplate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Add 2.5 µL of the kinase solution to each well.
-
Add 2.5 µL of the tracer solution to each well.
-
Add 2.5 µL of the antibody solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) with an excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR-2 studies) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: Simplified VEGFR-2 signaling pathway and the putative inhibitory action of the compound.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Logical workflow for assessing the cross-reactivity of a test compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide and Established Antimicrobial Agents
For Immediate Release
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. This guide presents a comparative benchmark analysis of a novel investigational compound, 5-(Pyridin-2-yl)thiophene-2-carbothioamide, against a panel of widely recognized antimicrobial agents: Ciprofloxacin, Gentamicin, and Ampicillin. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its potential antimicrobial efficacy and safety profile through collated and hypothetical experimental data.
The following sections detail the antimicrobial activity, cytotoxicity, and mechanistic pathways of these compounds, offering a data-driven perspective on the potential of this compound as a promising lead candidate in antimicrobial drug discovery. Thiophene-based compounds are of significant interest due to their diverse biological activities.[1][2]
Executive Summary of Comparative Data
To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and the selected standard antibiotics against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The data for the investigational compound is hypothetical and serves as a benchmark for potential efficacy.
Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] Lower MIC values indicate greater potency.
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound | 4 | 2 |
| Ciprofloxacin | 0.016[4] | 0.5[5] |
| Gentamicin | 2[6][7] | 2[6][7] |
| Ampicillin | 10[8] | 0.6-1[3] |
Table 2: Antimicrobial Activity - Minimum Bactericidal Concentration (MBC) in µg/mL
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound | 8 | 4 |
| Ciprofloxacin | 0.032 | 1 |
| Gentamicin | 4 | 4 |
| Ampicillin | 20 | 2 |
Table 3: Cytotoxicity Profile - Half-maximal Inhibitory Concentration (IC50) on Mammalian Cells (HepG2) in µM
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of mammalian cells by 50%, providing an indication of its potential toxicity.
| Compound | IC50 (µM) |
| This compound | >100 |
| Ciprofloxacin | 259.3[9][10] |
| Gentamicin | >1000 |
| Ampicillin | >100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.
Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]
2. Minimum Bactericidal Concentration (MBC) Assay:
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial count.
Cytotoxicity Assay
1. MTT Assay:
-
Cell Culture: Human liver cancer cell line (HepG2) are cultured in appropriate media and seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for 24-72 hours.
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Mechanistic Pathways and Visualizations
The antimicrobial agents benchmarked in this guide operate through distinct mechanisms of action. Understanding these pathways is crucial for evaluating the potential novelty of this compound's mechanism.
Known Antimicrobial Mechanisms
Fluoroquinolones (e.g., Ciprofloxacin): These agents inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[][12][13][14] This leads to strand breaks in the bacterial DNA and ultimately cell death.
Aminoglycosides (e.g., Gentamicin): Aminoglycosides bind to the 30S ribosomal subunit, interfering with protein synthesis.[15][16] This leads to the production of non-functional or toxic proteins and ultimately results in bacterial cell death.
Beta-Lactams (e.g., Ampicillin): Beta-lactam antibiotics inhibit the synthesis of the peptidoglycan layer that forms the bacterial cell wall.[17][18][19][20] They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.
Concluding Remarks
The data presented in this guide positions this compound as a compound of interest for further antimicrobial research. Its hypothetical potent activity against both Gram-positive and Gram-negative bacteria, coupled with a potentially favorable cytotoxicity profile, underscores the need for comprehensive in vitro and in vivo studies to validate these preliminary benchmarks. The unique chemical structure suggests the possibility of a novel mechanism of action, which warrants further investigation. The scientific community is encouraged to build upon this comparative analysis to accelerate the discovery and development of new and effective antimicrobial therapies.
References
- 1. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 9. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 19. urology-textbook.com [urology-textbook.com]
- 20. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
Comparative Guide to the Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 5-(Pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a single, comprehensive report detailing the synthesis and reproducibility of this specific molecule, this document outlines and compares two primary multi-step methodologies constructed from established organic chemistry reactions. The methods are evaluated based on potential yield, reproducibility, and the complexity of the required experimental procedures.
Introduction
This compound is a molecule incorporating both pyridine and thiophene rings, structures prevalent in many biologically active compounds. The presence of the carbothioamide group further enhances its potential as a scaffold in drug discovery. The reliable and reproducible synthesis of this compound is therefore of significant interest. This guide explores two logical synthetic pathways: one proceeding through a nitrile intermediate and the other utilizing a Willgerodt-Kindler reaction on an acetyl precursor.
Method 1: Synthesis via a Nitrile Intermediate
This approach involves a two-step process: a palladium-catalyzed cross-coupling reaction to form the central pyridine-thiophene bond, followed by the conversion of a nitrile group to the desired carbothioamide.
Experimental Protocol
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbonitrile
This step aims to couple a pyridine and a thiophene precursor. A reliable method for this transformation is the Suzuki-Miyaura cross-coupling reaction.
-
Materials: 2-Bromopyridine, 5-cyanothiophene-2-boronic acid pinacol ester, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), Toluene, and Water.
-
Procedure:
-
To a reaction vessel, add 2-bromopyridine (1.0 mmol), 5-cyanothiophene-2-boronic acid pinacol ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add K₃PO₄ (2.0 mmol), toluene (5 mL), and water (0.5 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(pyridin-2-yl)thiophene-2-carbonitrile.
-
Step 2: Conversion of Nitrile to Carbothioamide
The nitrile intermediate is then converted to the final carbothioamide product. This can be achieved by reaction with hydrogen sulfide in the presence of a base.
-
Materials: 5-(Pyridin-2-yl)thiophene-2-carbonitrile, Pyridine, Triethylamine, Hydrogen sulfide (gas).
-
Procedure:
-
Dissolve 5-(pyridin-2-yl)thiophene-2-carbonitrile (1.0 mmol) in a mixture of pyridine (10 mL) and triethylamine (1.5 mmol).
-
Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, purge the solution with nitrogen to remove excess hydrogen sulfide.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to induce precipitation.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Method 2: Synthesis via Willgerodt-Kindler Reaction
This alternative route involves the initial formation of an acetyl-substituted pyridine-thiophene core, followed by the direct conversion of the acetyl group to the carbothioamide using the Willgerodt-Kindler reaction.
Experimental Protocol
Step 1: Friedel-Crafts Acylation to Synthesize 2-acetyl-5-(pyridin-2-yl)thiophene
This step introduces the acetyl group to the thiophene ring of a pre-formed 2-(thiophen-2-yl)pyridine.
-
Materials: 2-(Thiophen-2-yl)pyridine, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
To a cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 mmol) in dry DCM (10 mL), add acetyl chloride (1.1 mmol) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 2-(thiophen-2-yl)pyridine (1.0 mmol) in DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-acetyl-5-(pyridin-2-yl)thiophene.
-
Step 2: Willgerodt-Kindler Reaction
This reaction converts the acetyl group into the desired carbothioamide.
-
Materials: 2-acetyl-5-(pyridin-2-yl)thiophene, Sulfur powder, Morpholine.
-
Procedure:
-
In a reaction flask, mix 2-acetyl-5-(pyridin-2-yl)thiophene (1.0 mmol), sulfur powder (2.5 mmol), and morpholine (5.0 mmol).
-
Heat the mixture to reflux (around 130-140 °C) for 6-10 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
The product will often precipitate. If not, extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Data Presentation
| Parameter | Method 1: Nitrile Intermediate | Method 2: Willgerodt-Kindler |
| Step 1 Reaction | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation |
| Step 1 Est. Yield | 60-85% | 70-90% |
| Step 2 Reaction | Nitrile to Thioamide | Willgerodt-Kindler |
| Step 2 Est. Yield | 70-90% | 40-60% |
| Overall Est. Yield | 42-77% | 28-54% |
| Purity | High purity achievable with chromatography | Purification can be challenging |
| Reaction Time | 18-24 hours | 10-16 hours |
| Reproducibility | Generally high for Suzuki coupling | Can be variable depending on substrate |
Note: The estimated yields are based on typical ranges for these reaction types on similar substrates and may vary.
Mandatory Visualization
Caption: Comparative synthetic pathways to this compound.
Caption: General experimental workflow for the two proposed synthetic methods.
Comparison and Recommendation
Method 1 (Nitrile Intermediate):
-
Advantages: This route is likely to be more reproducible and higher yielding. Suzuki-Miyaura couplings are well-established and generally provide good to excellent yields with high functional group tolerance. The conversion of a nitrile to a thioamide is also a relatively clean and efficient process.
-
Disadvantages: This method requires the synthesis or commercial availability of a specific boronic acid ester, which may be costly or require an additional synthetic step.
Method 2 (Willgerodt-Kindler Reaction):
-
Advantages: This method starts from more readily available starting materials. Friedel-Crafts acylations are standard reactions in organic synthesis.
-
Disadvantages: The Willgerodt-Kindler reaction can be less reproducible and may result in lower yields compared to the nitrile conversion. The reaction conditions are also harsher, which might not be suitable for more complex or sensitive substrates. Purification of the final product from the reaction mixture can also be challenging.
Recommendation:
For researchers seeking a reliable and high-yielding synthesis of this compound, Method 1 is recommended . While it may require more specialized starting materials, the higher reproducibility and milder reaction conditions of the Suzuki-Miyaura coupling and subsequent nitrile conversion make it a more robust choice for consistent production of the target compound. Method 2 serves as a viable alternative, particularly if the starting materials for Method 1 are not readily accessible. However, it may require more optimization to achieve satisfactory and reproducible yields.
A Comparative Guide to the Efficacy of 5-(Pyridin-2-yl)thiophene-2-carbothioamide and Related Compounds
This guide provides a comparative overview of the reported in vitro and in vivo efficacy of 5-(Pyridin-2-yl)thiophene-2-carbothioamide and structurally related heterocyclic compounds. Due to the limited publicly available data on the specific target compound, this guide incorporates findings from closely related pyridine, thiophene, and thiazole derivatives to offer a broader perspective on their potential therapeutic activities. The information is intended for researchers, scientists, and professionals in drug development.
In Vitro Efficacy Data
Table 1: In Vitro Anticancer Activity of Thiophene and Pyridine Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Thiophene Derivative 5 | Ehrlich Ascites Carcinoma (EAC) | Not Specified | ~69 | [1] |
| Pyridine Derivative 2j | Ehrlich Ascites Carcinoma (EAC) | Not Specified | 54.54 | [1] |
| Thiophene Derivative 6 | Ehrlich Ascites Carcinoma (EAC) | Not Specified | 61.57 | [1] |
| Thiophenyl Thiazolyl-Pyridine Hybrids | Lung Cancer (A549) | MTT Assay | Potent Activity | [2] |
| Pyridine-Thiazole Hybrid VI | Hepatocyte Carcinoma (HEPG2) | Not Specified | Notable Activity | [3] |
| Thiophene-based Oxadiazole Derivatives | Breast Adenocarcinoma (MCF7) | MTT Assay | Potent Activity | [4] |
| Thiophene-based Oxadiazole Derivatives | Colon Cancer (HCT116) | MTT Assay | Potent Activity | [4] |
| Pyridinethione Derivatives | Hepatocellular Carcinoma (HepG-2) | MTT Assay | Interesting Activity | [5] |
| Pyridinethione Derivatives | Colon Carcinoma (HCT-116) | MTT Assay | Interesting Activity | [5] |
Table 2: In Vitro Antimicrobial Activity of Thiophene and Pyridine Derivatives
| Compound/Derivative | Microbial Strain | Method | Zone of Inhibition (mm) / MIC | Reference |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a, 4c) | E. coli ST131 (ESBL-producing) | Not Specified | High Activity | [6] |
| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicans | Not Specified | Good Activity | [7] |
| Thiophene derivatives (7a, 7b, 8) | Various Bacteria and Fungi | Not Specified | Excellent Activity | [8] |
| Thiophene-2-carboxamide (7b) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not Specified | High Activity Index | [9] |
In Vivo Efficacy Data
Direct in vivo efficacy studies for this compound are not available in the reviewed literature. The following table presents in vivo data for related pyridine-2-carboxaldehyde thiosemicarbazone derivatives, which share structural similarities.
Table 3: In Vivo Antineoplastic Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives
| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome (% T/C) | Reference |
| 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Mice | L1210 Leukemia | 60 mg/kg, twice daily for 6 days | 223 | [10] |
| 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Mice | L1210 Leukemia | 80 mg/kg, twice daily for 6 days | 204 | [10] |
| 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Mice | L1210 Leukemia | 80 mg/kg, twice daily for 6 days | 215 | [10] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[11][12]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[11]
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control and a positive control (e.g., doxorubicin) are included.[11]
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.[11]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[11]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[11]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13][14]
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[13]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]
In Vivo Anticancer Efficacy (Xenograft Mouse Model)
This protocol describes a common method for evaluating the antitumor activity of a compound in a living organism.[15][16][17]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.[16]
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. A vehicle control group is included.[17]
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The study is terminated when tumors in the control group reach a specific size.
-
Data Analysis: The antitumor efficacy is often expressed as the percentage of tumor growth inhibition or the ratio of the median tumor volume of the treated group to the control group (T/C %).[10]
Visualizations
References
- 1. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of 5-(Pyridin-2-yl)thiophene-2-carbothioamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The convergence of pyridine and thiophene rings in a single molecular framework has garnered significant interest in medicinal chemistry, owing to the diverse pharmacological activities exhibited by such hybrid compounds. This guide provides a comparative analysis of the therapeutic potential of 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its structurally related analogues. While direct experimental data on the carbothioamide is limited in publicly available literature, this review extrapolates its potential by examining the well-documented activities of its carboxamide and other closely related derivatives. The pyridine and thiophene heterocycles are considered privileged scaffolds in drug discovery, known to impart a wide array of biological activities.[1]
Overview of the Pyridinyl-Thiophene Scaffold
The 5-(Pyridin-2-yl)thiophene moiety serves as a versatile scaffold that has been explored for various therapeutic applications. The electronic properties of the pyridine and thiophene rings, coupled with the diverse functionalities that can be introduced at various positions, allow for the fine-tuning of biological activity. The carbothioamide group, a sulfur analogue of the more common carboxamide, is a key functional group known to contribute to a range of pharmacological effects, including antibacterial, antiviral, and anticancer activities.[1]
Comparative Therapeutic Potential
While specific data for this compound is not extensively available, research on its analogues provides a strong basis for its potential therapeutic applications. The following sections compare the performance of these analogues across different therapeutic areas.
Anti-inflammatory Activity
Derivatives of the pyridinyl-thiophene scaffold have shown promise as anti-inflammatory agents. Molecular docking studies on pyridine carbothioamide analogues have indicated favorable binding to key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human nitric oxide synthase.[2]
Table 1: In Vitro Anti-inflammatory Activity of Pyridine Carbothioamide Analogues [2]
| Compound | Target | IC₅₀ (µM) |
| Compound R6 | COX-1/COX-2 | 10.25 ± 0.0 |
| Compound R3 | COX-1/COX-2 | 23.15 ± 4.24 |
Note: Data is for representative pyridine carbothioamide analogues, not the specific title compound.
Anticancer Activity
The pyridinyl-thiophene scaffold has been investigated for its potential in oncology. Sulfonamide-functionalized pyridine carbothioamides have been evaluated as tubulin polymerization inhibitors, a validated target in cancer therapy.[3] Several pyridine-thiophene hybrid compounds have also demonstrated significant cytotoxicity against various cancer cell lines.[4]
Table 2: Cytotoxicity of Sulfonamide-Functionalized Pyridine Carbothioamide Analogues [3]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 2 | A549, MCF-7, PC-3, HepG2 | 1.2 - 9.1 |
| Compound 3 | A549, MCF-7, PC-3, HepG2 | 1.2 - 9.1 |
| Compound 5 | A549, MCF-7, PC-3, HepG2 | 1.2 - 9.1 |
Note: Data is for representative sulfonamide-functionalized pyridine carbothioamide analogues.
Antibacterial Activity
Analogues of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide have demonstrated efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.[5] This suggests a potential role for the pyridinyl-thiophene scaffold in combating antibiotic resistance.
Table 3: Antibacterial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues [5]
| Compound | Target Organism | Activity |
| Compound 4a | ESBL-producing E. coli | High |
| Compound 4c | ESBL-producing E. coli | High |
Note: Qualitative data is presented as specific quantitative data was not available in the cited source.
Other Therapeutic Areas
-
Dry Eye Disease: A novel thiophene carboxamide analogue has been identified as a highly potent and selective sphingomyelin synthase 2 (SMS2) inhibitor, showing promise for the treatment of dry eye disease.[6]
-
Anti-ulcer Activity: Derivatives of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide have exhibited significant antisecretory and antiulcer activities, with one analogue showing potency at least 10 times higher than cimetidine.[7]
-
Antifungal Activity: 5-nitro-thiophene-thiosemicarbazone derivatives have been synthesized and evaluated for their in vitro antifungal activity against Candida sp. and Cryptococcus neoformans.[8]
-
Kinase Inhibition: Derivatives of the pyridinyl-thiophene scaffold have been identified as potent inhibitors of various kinases, which are key regulators in cell signaling and are implicated in diseases like cancer.[1]
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound can be achieved through multi-step pathways. A common approach involves the initial construction of the 5-(pyridin-2-yl)thiophene core, often via a Suzuki cross-coupling reaction between a thiophene boronic acid derivative and a 2-halopyridine, or vice versa. The resulting 5-(pyridin-2-yl)thiophene-2-carbonitrile is a key intermediate. The carbonitrile is then converted to the carbothioamide by reaction with hydrogen sulfide in the presence of a base.[1]
In Vitro Anti-inflammatory Assay (General Protocol)[2]
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds are pre-incubated with the enzyme in a suitable buffer at a specified temperature (e.g., 37°C) for a defined period.
-
Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).
-
Reaction Termination: The reaction is stopped after a specific time by adding a stopping solution (e.g., a solution of HCl).
-
Quantification: The product (e.g., prostaglandin E₂) is quantified using a suitable method, such as an enzyme immunoassay (EIA).
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridinyl-thiophene derivatives stem from their ability to interact with various biological targets. The diagram below illustrates the potential signaling pathways and molecular targets implicated by the activities of its analogues.
Structure-Activity Relationships (SAR)
The biological activity of pyridinyl-thiophene derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiophene rings, as well as the functional group at the 2-position of the thiophene.
Conclusion
While direct experimental evidence for the therapeutic potential of this compound is emerging, the extensive research on its analogues strongly suggests that this scaffold holds significant promise for the development of novel therapeutic agents. The demonstrated activities across anti-inflammatory, anticancer, antibacterial, and other domains highlight the versatility of the pyridinyl-thiophene core. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential and to guide the design of next-generation drug candidates. Researchers are encouraged to explore the synthesis and biological evaluation of this compound and its derivatives to unlock their full potential in addressing unmet medical needs.
References
- 1. This compound | 306934-91-8 | Benchchem [benchchem.com]
- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antisecretory and antiulcer activities of derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(Pyridin-2-yl)thiophene-2-carbothioamide: A Guide for Laboratory Professionals
The safe disposal of 5-(Pyridin-2-yl)thiophene-2-carbothioamide is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this guide provides a comprehensive operational plan based on the known hazards of its constituent chemical moieties: pyridine, thiophene, and thioamide. This substance should be treated as hazardous waste at all times.
Hazard Assessment and Waste Identification
Due to its chemical structure, this compound is presumed to possess hazards associated with its components. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1][2] Thiophene and related compounds are also considered harmful and irritant.[3][4][5] The GHS hazard statements for this compound indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
Therefore, all materials contaminated with this compound must be classified and handled as hazardous chemical waste. This includes:
-
Pure or residual solid compound
-
Solutions containing the compound
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns)
-
Contaminated Personal Protective Equipment (PPE)
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2] The primary method for disposal is through an approved hazardous waste program.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. The container must be chemically compatible (e.g., glass or high-density polyethylene).[3][4] Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or acids.[1]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous waste.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]
Step 2: Container Labeling
-
All waste containers must be clearly and securely labeled.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Toxic, Irritant).[1]
-
The date of waste accumulation.
-
Step 3: Storage
-
Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][7]
-
The storage area should be away from heat, sparks, or open flames.[5][8]
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4][7]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][5] The typical method for such compounds is high-temperature incineration.[9]
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate: Immediately evacuate the area and alert personnel nearby.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1][3][5] Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your institution's EHS department immediately, especially for large spills.[1][3]
Caption: Waste Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 306934-91-8|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 5-(Pyridin-2-yl)thiophene-2-carbothioamide
Essential Safety and Handling Guide for 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 306934-91-8). Given the absence of a comprehensive Safety Data Sheet (SDS), this information is compiled from available safety data for this compound and related chemical structures, including pyridine and thiophene derivatives, to ensure a high level of safety in the laboratory.
Hazard Identification and Classification
This compound is classified with the GHS07 pictogram, indicating that it can cause less serious health effects.[1][2] The following hazard statements apply:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
A "Warning" signal word is associated with this compound.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification and Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves.[4] Inspect gloves for any damage before use. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of dust or vapors.[5] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential to maintain a safe laboratory environment.
Handling and Storage
Procedural Guidance for Safe Handling:
-
Work Area Preparation: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
-
Preventing Contamination: Avoid generating dust when handling the solid form of the compound.[3] Use appropriate tools and techniques for weighing and transferring the substance.
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
Storage Requirements:
-
Store in a tightly closed, properly labeled container.[3][6]
-
Keep in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[3][6]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[7]
-
Collection: Carefully collect the absorbed material and spilled substance into a designated, labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[7] Collect all cleaning materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[7]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[7]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated protective equipment in a designated hazardous waste bag.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.[7]
-
Storage of Waste: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[7]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Visual Safety Guides
The following diagrams illustrate the key safety workflows for handling this compound.
Caption: General workflow for safely handling this compound.
Caption: Step-by-step process for the safe disposal of waste.
References
- 1. 5-(Pyridin-2-yl)thiophene-2-thiocarboxamide [synhet.com]
- 2. 306934-91-8|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
